3-Chloro-2-fluorobenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTCFPJGIYHDRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333731 | |
| Record name | 3-Chloro-2-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104326-94-5 | |
| Record name | 3-Chloro-2-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-2-fluorobenzamide: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and a representative synthesis protocol for 3-Chloro-2-fluorobenzamide. This document is intended to serve as a foundational resource for professionals in research and development who are interested in utilizing this compound as a building block in medicinal chemistry and materials science. While experimental data for this specific molecule is limited in publicly available literature, this guide consolidates known information and provides logical, experimentally-grounded protocols.
Core Chemical Properties and Structure
This compound is a halogenated aromatic amide. The presence of both chlorine and fluorine atoms on the benzene ring, ortho and meta to the amide functionality, imparts unique electronic properties that make it an attractive scaffold for further chemical modification. The amide group itself provides a key site for hydrogen bonding and potential interactions with biological targets.
Structural Information
The structural identity of this compound is well-defined through various chemical identifiers.
-
2D Structure: (A 2D chemical structure image would be placed here in a full whitepaper)
-
3D Conformer: (A 3D chemical structure image would be placed here in a full whitepaper)
Physicochemical Data Summary
Quantitative physicochemical data for this compound is not extensively reported. The following table summarizes key computed and known properties. For context, experimental values for structurally related compounds are provided where direct data is unavailable.
| Property | Value | Source / Notes |
| Molecular Weight | 173.57 g/mol | [1][3] |
| InChI | InChI=1S/C7H5ClFNO/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H2,10,11) | [1] |
| InChIKey | KGTCFPJGIYHDRZ-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC(=C(C(=C1)Cl)F)C(=O)N | PubChem CID 517842[2] |
| Melting Point (°C) | Data not available | For comparison: 3-Fluorobenzamide: 129-132 °C; 3-Chlorobenzamide: 133-137 °C.[4] A similar range is expected. |
| Boiling Point (°C) | Data not available | For comparison: 3-Chloro-2-fluorobenzaldehyde boils at 214 °C.[5] The benzamide derivative is expected to have a significantly higher boiling point. |
| Solubility | Data not available | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Low solubility in water is predicted. |
Experimental Protocols
Detailed experimental procedures for the synthesis and characterization of this compound are not explicitly published. However, based on standard organic synthesis methodologies for benzamides, a reliable two-step protocol starting from 3-chloro-2-fluorobenzoic acid can be proposed.
Proposed Synthesis of this compound
This protocol involves the conversion of the parent carboxylic acid to a more reactive acyl chloride, followed by amination.
Step 1: Synthesis of 3-Chloro-2-fluorobenzoyl chloride
This procedure is adapted from standard methods for converting carboxylic acids to acyl chlorides.[6]
-
Materials and Reagents:
-
3-Chloro-2-fluorobenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂, 1.5 - 2.0 eq)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Anhydrous toluene or dichloromethane (DCM) as solvent
-
-
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 3-chloro-2-fluorobenzoic acid in anhydrous toluene.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Slowly add thionyl chloride to the suspension at room temperature. The reaction is exothermic and will evolve HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood with appropriate gas scrubbing.
-
Heat the reaction mixture to reflux (approx. 80-110°C depending on the solvent) and maintain for 2-4 hours, or until gas evolution ceases and the mixture becomes a clear solution.
-
Monitor the reaction completion by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the formation of the methyl ester and the absence of the starting acid.
-
Once complete, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-chloro-2-fluorobenzoyl chloride is often used directly in the next step without further purification.
-
Step 2: Synthesis of this compound
This procedure is a standard amination of an acyl chloride.[7]
-
Materials and Reagents:
-
Crude 3-chloro-2-fluorobenzoyl chloride (from Step 1, 1.0 eq)
-
Concentrated aqueous ammonium hydroxide (NH₄OH, 5.0 - 10.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Deionized water
-
-
Procedure:
-
Dissolve the crude 3-chloro-2-fluorobenzoyl chloride in DCM in a flask and cool the solution to 0-5°C using an ice bath.
-
In a separate beaker, cool the concentrated aqueous ammonium hydroxide in an ice bath.
-
While stirring vigorously, slowly add the cold ammonium hydroxide solution to the acyl chloride solution. Maintain the temperature below 10°C during the addition. A white precipitate will form immediately.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC to confirm the disappearance of the acyl chloride.
-
Filter the resulting solid precipitate using a Büchner funnel and wash thoroughly with cold deionized water to remove ammonium salts.
-
Dry the crude product under vacuum.
-
Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield a pure crystalline solid.
-
Characterization Methods
-
Thin-Layer Chromatography (TLC): To monitor reaction progress. A typical mobile phase would be a mixture of ethyl acetate and hexanes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be used to confirm the structure of the final product. Expected ¹H NMR signals would include multiplets in the aromatic region and a broad singlet for the -NH₂ protons.
-
Infrared (IR) Spectroscopy: The NIST WebBook indicates that an IR spectrum is available for this compound.[1] Key stretches would include N-H stretching for the primary amide (approx. 3100-3500 cm⁻¹), a strong C=O stretch (approx. 1650-1680 cm⁻¹), and C-Cl/C-F stretches in the fingerprint region.
-
Mass Spectrometry (MS): The NIST WebBook also notes the availability of a mass spectrum.[8] The analysis would confirm the molecular weight, with the mass spectrum showing a characteristic isotopic pattern for the presence of one chlorine atom.
Potential Biological Significance and Applications
While no specific biological activity has been documented for this compound itself, its structural motifs are present in molecules with known pharmacological relevance. This suggests its potential as a valuable intermediate for drug discovery.
-
As a Precursor for Kinase Inhibitors: The closely related 3-chloro-2-fluorobenzoic acid is utilized as a building block for potent Aurora A kinase inhibitors.[9] This suggests that this compound could be a key precursor for developing novel kinase inhibitors, which are a critical class of anticancer agents.
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In Antimicrobial Drug Development: Many benzamide derivatives and compounds containing a chloro-azetidinone core (which can be synthesized from related starting materials) have demonstrated antibacterial activity.[10] The unique electronic nature of the dichlorinated ring in this compound could be explored for the synthesis of new antimicrobial candidates.
Workflow and Logic Diagrams
Synthesis and Purification Workflow
The following diagram illustrates the proposed experimental workflow for the preparation and purification of this compound.
Caption: Proposed workflow for the synthesis and purification of this compound.
Logical Relationship of Precursors
The diagram below outlines the logical relationship between the starting material and key intermediates in the proposed synthesis.
Caption: Logical flow from starting material to the final product in the proposed synthesis.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | C7H5ClFNO | CID 517842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 3-CHLOROBENZAMIDE | 618-48-4 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 7. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]
- 8. webbook.nist.gov [webbook.nist.gov]
- 9. ossila.com [ossila.com]
- 10. benchchem.com [benchchem.com]
Synthesis of 3-Chloro-2-fluorobenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic pathways for 3-Chloro-2-fluorobenzamide, a key intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive overview of two core synthetic routes, complete with detailed experimental protocols, quantitative data, and process visualizations to aid in laboratory-scale synthesis and process optimization.
Introduction
This compound is a substituted benzamide derivative of significant interest in medicinal chemistry and drug discovery. Its structural motifs are often incorporated into molecules designed to interact with specific biological targets. The efficient and scalable synthesis of this compound is therefore of critical importance. This guide outlines two principal and reliable methods for its preparation: the amidation of 3-chloro-2-fluorobenzoic acid and the partial hydrolysis of 3-chloro-2-fluorobenzonitrile.
Pathway 1: Amidation of 3-Chloro-2-fluorobenzoic Acid
This is a classic and widely utilized two-step approach for the synthesis of benzamides. The methodology involves the initial activation of the carboxylic acid by converting it to a more reactive acid chloride, followed by amination.
Step 1: Synthesis of 3-Chloro-2-fluorobenzoyl chloride
The first step is the conversion of 3-chloro-2-fluorobenzoic acid to its corresponding acyl chloride using a chlorinating agent, most commonly thionyl chloride (SOCl₂).
Step 2: Amination of 3-Chloro-2-fluorobenzoyl chloride
The resulting 3-chloro-2-fluorobenzoyl chloride is then reacted with an ammonia source, such as aqueous or gaseous ammonia, to yield the final product, this compound.
Experimental Protocol
A detailed protocol for this two-step, one-pot synthesis is provided below. This procedure is adapted from established methods for similar transformations.[1]
Materials:
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3-Chloro-2-fluorobenzoic acid
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Thionyl chloride (SOCl₂)
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N,N-Dimethylformamide (DMF) (catalytic amount)
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Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)
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Aqueous ammonia solution (e.g., 28-30%)
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Hydrochloric acid (HCl), 1 M solution
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
Procedure:
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Acid Chloride Formation:
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To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3-chloro-2-fluorobenzoic acid (1.0 eq).
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Suspend the acid in an anhydrous solvent such as DCM or toluene.
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Add a catalytic amount of DMF (e.g., 1-2 drops).
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Slowly add thionyl chloride (1.2–1.5 eq) to the suspension at room temperature.
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Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases.
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Allow the reaction to cool to room temperature.
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Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 3-chloro-2-fluorobenzoyl chloride. This intermediate is often used in the next step without further purification.
-
-
Amide Formation:
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In a separate flask, cool an aqueous ammonia solution (a significant excess, e.g., 10-20 eq) in an ice bath (0 °C).
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Dissolve the crude 3-chloro-2-fluorobenzoyl chloride from the previous step in a minimal amount of anhydrous DCM.
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Add the solution of the acid chloride dropwise to the cold, stirred ammonia solution.
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Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
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Quantitative Data Summary
| Reactant/Reagent | Molar Equivalent | Purpose | Typical Yield |
| 3-Chloro-2-fluorobenzoic acid | 1.0 | Starting Material | - |
| Thionyl chloride (SOCl₂) | 1.2 - 1.5 | Chlorinating Agent | - |
| Ammonia | Excess | Aminating Agent | ~95% (for amination step)[1] |
Process Workflow Diagram
Pathway 2: Partial Hydrolysis of 3-Chloro-2-fluorobenzonitrile
An alternative route to this compound is the partial hydrolysis of 3-Chloro-2-fluorobenzonitrile. This method can be advantageous as it is a single-step process. The key challenge is to control the reaction conditions to favor the formation of the amide and prevent over-hydrolysis to the carboxylic acid. Modern catalytic systems have been developed to achieve this with high selectivity.[2]
Experimental Protocol
The following is a generalized protocol for the catalytic hydrolysis of a nitrile to an amide, based on environmentally friendly methods.[2]
Materials:
-
3-Chloro-2-fluorobenzonitrile
-
Transition metal catalyst (e.g., Ru-based or other suitable catalysts)
-
Aqueous solvent system (e.g., water, or a "green" solvent like a water extract of pomelo peel ash (WEPPA) as described in recent literature)[2]
-
Base (if required by the catalytic system)
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel, combine 3-Chloro-2-fluorobenzonitrile (1.0 eq), the chosen catalyst, and the aqueous solvent system.
-
If required, add a base.
-
Seal the vessel and heat the mixture with vigorous stirring to the temperature specified by the chosen catalytic method (e.g., 100-150 °C).
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction by TLC or GC/MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration.
-
Alternatively, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic extracts with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
-
Quantitative Data Summary
| Reactant/Reagent | Molar Equivalent | Purpose | Typical Yield |
| 3-Chloro-2-fluorobenzonitrile | 1.0 | Starting Material | - |
| Catalyst | Catalytic amount | Hydrolysis Agent | Moderate to Excellent[2] |
Logical Relationship Diagram
Conclusion
Both the amidation of 3-chloro-2-fluorobenzoic acid and the partial hydrolysis of 3-chloro-2-fluorobenzonitrile represent viable and effective strategies for the synthesis of this compound. The choice of pathway may depend on factors such as the availability of starting materials, desired scale, and the specific equipment and catalytic systems available in the laboratory. The protocols and data presented in this guide provide a solid foundation for the successful synthesis of this important chemical intermediate.
References
In-Depth Technical Guide: 3-Chloro-2-fluorobenzamide
CAS Number: 104326-94-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Chloro-2-fluorobenzamide, a halogenated benzamide derivative of interest in medicinal chemistry and drug discovery. While specific research on this compound is emerging, this document consolidates available data on its physicochemical properties, outlines a detailed protocol for its synthesis based on established chemical principles, and presents a strategic workflow for the evaluation of its potential biological activities. The information herein is intended to serve as a foundational resource for researchers investigating novel benzamide-based therapeutic agents.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are crucial for its handling, formulation, and interpretation of biological data.
| Property | Value | Source |
| CAS Number | 104326-94-5 | PubChem[1] |
| Molecular Formula | C₇H₅ClFNO | PubChem[1] |
| Molecular Weight | 173.57 g/mol | PubChem[1] |
| Appearance | White to off-white crystalline solid (Predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO (Predicted) | N/A |
Synthesis of this compound
The synthesis of this compound can be effectively achieved through the amidation of its corresponding carboxylic acid, 3-chloro-2-fluorobenzoic acid. This two-step process involves the activation of the carboxylic acid to an acid chloride, followed by reaction with ammonia.
Experimental Protocol: Synthesis from 3-Chloro-2-fluorobenzoic Acid
Step 1: Formation of 3-Chloro-2-fluorobenzoyl chloride
This reaction should be performed in a well-ventilated fume hood.
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-chloro-2-fluorobenzoic acid (1.0 equivalent) in an excess of thionyl chloride (SOCl₂) (approximately 5.0 equivalents).
-
Reaction Execution: Heat the mixture to reflux (approximately 79 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-chloro-2-fluorobenzoyl chloride is typically used in the next step without further purification.
Step 2: Amidation to form this compound
-
Reaction Setup: In a separate flask, prepare a concentrated solution of aqueous ammonia. The flask should be cooled in an ice bath.
-
Reaction Execution: Slowly add the crude 3-chloro-2-fluorobenzoyl chloride from Step 1 dropwise to the cold, stirred ammonia solution. A precipitate of this compound will form.
-
Work-up and Purification: Stir the reaction mixture at room temperature for 1-2 hours. Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any ammonium chloride. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
Potential Biological Activities and Screening Protocols
Benzamide derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of pharmacological activities, including anticancer and antimicrobial effects.[2] The following section outlines experimental protocols for the initial biological evaluation of this compound.
Anticancer Activity Screening
A standard approach to assess the anticancer potential of a novel compound is to evaluate its cytotoxicity against a panel of human cancer cell lines.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000 to 10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Treat the cells with these various concentrations and incubate for 48-72 hours.
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MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
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Data Acquisition: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO). Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to an untreated control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Activity Screening
The antimicrobial potential of this compound can be assessed against a panel of pathogenic bacteria and fungi using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Preparation of Inoculum: Grow bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains in the appropriate broth overnight. Dilute the cultures to a standardized concentration.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions in a 96-well microtiter plate containing broth.
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Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
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Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density.
Conclusion
This compound presents an interesting scaffold for further investigation in drug discovery. This technical guide provides essential information and detailed protocols to facilitate its synthesis and initial biological evaluation. The outlined screening workflows for anticancer and antimicrobial activities offer a starting point for elucidating the therapeutic potential of this and other novel benzamide derivatives. Further studies are warranted to explore its mechanism of action and structure-activity relationships.
References
Physical and chemical properties of 3-Chloro-2-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-fluorobenzamide is a halogenated aromatic compound with the molecular formula C₇H₅ClFNO. Its structure, featuring a benzamide core substituted with both chlorine and fluorine atoms, makes it a molecule of interest in medicinal chemistry and materials science. The presence of halogens can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines a putative synthesis protocol, and discusses its potential applications in research and development.
Core Physical and Chemical Properties
While extensive experimental data for this compound is not widely available in the public domain, the following table summarizes its fundamental properties based on available data and theoretical predictions.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClFNO | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Molecular Weight | 173.57 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| CAS Number | 104326-94-5 | --INVALID-LINK--[1] |
| Appearance | Solid (predicted) | General knowledge of similar compounds |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Spectral Data
Spectral analysis is crucial for the structural elucidation and confirmation of chemical compounds. The following spectral data have been reported for this compound:
-
Mass Spectrometry: An electron ionization (EI) mass spectrum is available through the NIST WebBook, which can be used to determine the fragmentation pattern of the molecule.
-
Infrared (IR) Spectroscopy: An IR spectrum is also available on the NIST WebBook, providing information about the functional groups present in the molecule, such as the carbonyl (C=O) and amine (N-H) stretches of the amide group.
Note: As of the last update, publicly accessible ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound are not available. The acquisition of such data would be a critical step in the definitive characterization of this compound.
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature, a common and effective method for the preparation of benzamides is the amidation of a corresponding carboxylic acid or its more reactive acyl chloride derivative. Below are two plausible synthetic routes.
Method 1: From 3-Chloro-2-fluorobenzoic Acid
This method involves the activation of the carboxylic acid, followed by reaction with an ammonia source.
Reaction Scheme:
3-Chloro-2-fluorobenzoic acid → this compound
Experimental Protocol:
-
Activation of the Carboxylic Acid:
-
To a solution of 3-chloro-2-fluorobenzoic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a coupling agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1-1.5 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of gas ceases, to form the intermediate 3-chloro-2-fluorobenzoyl chloride.
-
Remove the excess chlorinating agent and solvent under reduced pressure.
-
-
Amidation:
-
Dissolve the crude 3-chloro-2-fluorobenzoyl chloride in an anhydrous aprotic solvent.
-
Cool the solution to 0°C in an ice bath.
-
Bubble ammonia gas through the solution or add a solution of aqueous ammonia dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
-
Caption: Synthesis of this compound from its carboxylic acid precursor.
Method 2: From 3-Chloro-2-fluorobenzonitrile
This method involves the hydrolysis of the nitrile group to an amide.
Reaction Scheme:
3-Chloro-2-fluorobenzonitrile → this compound
Experimental Protocol:
-
Hydrolysis:
-
To a solution of 3-chloro-2-fluorobenzonitrile (1 equivalent) in a suitable solvent such as tert-butanol or dimethyl sulfoxide (DMSO), add a source of hydroxide, such as powdered potassium hydroxide (KOH) or sodium hydroxide (NaOH) (2-3 equivalents).
-
Add a controlled amount of water.
-
Heat the reaction mixture, typically between 50-100°C, and stir vigorously.
-
Monitor the reaction progress by TLC or gas chromatography (GC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Caption: Synthetic route to this compound via nitrile hydrolysis.
Potential Applications in Drug Discovery and Development
Fluorinated benzamides are a class of compounds that have garnered significant interest in medicinal chemistry. The introduction of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate pharmacokinetic properties. While there is no specific biological activity reported for this compound, its structural motifs suggest potential areas for investigation.
For instance, the precursor, 3-chloro-2-fluorobenzoic acid, has been utilized as a building block in the synthesis of Aurora A kinase inhibitors, which are being explored as potential anti-cancer agents. This suggests that derivatives of this compound could be synthesized and screened for similar activities.
A general workflow for the preliminary biological screening of this compound would involve a series of in vitro assays to assess its potential therapeutic value.
Caption: A potential workflow for the biological screening of this compound.
Safety and Handling
Detailed toxicological data for this compound is not available. However, based on the safety data sheets of structurally related compounds such as 3-chloro-2-fluorobenzylamine, it should be handled with care in a well-ventilated laboratory environment. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It may be harmful if swallowed, and may cause skin and eye irritation.
Conclusion
This compound is a chemical compound with potential for further exploration in the fields of medicinal chemistry and material science. While its physical and chemical properties are not yet extensively documented, this guide provides a summary of the available information and outlines plausible synthetic routes based on established chemical principles. Further research is required to fully characterize this molecule, including the acquisition of detailed spectral data and the investigation of its biological activities. The information presented herein serves as a foundational resource for researchers and developers interested in this and related halogenated benzamides.
References
Spectroscopic Profile of 3-Chloro-2-fluorobenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-2-fluorobenzamide. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and data from analogous compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are estimations and should be used as a reference for experimental data acquisition and interpretation.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.2 | Broad Singlet | 1H | Amide (-NH) |
| ~7.5-7.7 | Multiplet | 1H | Ar-H |
| ~7.3-7.5 | Multiplet | 1H | Ar-H |
| ~7.1-7.3 | Multiplet | 1H | Ar-H |
| ~6.0-6.5 | Broad Singlet | 1H | Amide (-NH) |
Note: The chemical shifts of the aromatic protons are complex due to the combined effects of the chloro, fluoro, and amide substituents. The amide protons may appear as two broad singlets due to restricted rotation around the C-N bond.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (Amide) |
| ~155 (d, ¹JCF ≈ 250 Hz) | C-F |
| ~135 | C-Cl |
| ~132 | Ar-C |
| ~128 | Ar-C |
| ~125 | Ar-C |
| ~120 (d, ²JCF ≈ 20 Hz) | C-C=O |
Note: The carbon attached to the fluorine will appear as a doublet with a large one-bond coupling constant (¹JCF). Other aromatic carbons will also show smaller couplings to fluorine.
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity |
| ~ -110 to -130 | Multiplet |
Note: The chemical shift is referenced to CFCl₃. The multiplicity will depend on the coupling to the aromatic protons.
Table 4: Predicted FT-IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350, ~3170 | Strong, Broad | N-H Stretch (Amide A/B bands) |
| ~1670 | Strong | C=O Stretch (Amide I band) |
| ~1600 | Medium | N-H Bend (Amide II band) |
| ~1580, ~1470 | Medium-Strong | C=C Stretch (Aromatic) |
| ~1100 | Strong | C-F Stretch |
| ~780 | Strong | C-Cl Stretch |
Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 173/175 | High | [M]⁺ (Molecular Ion) |
| 157/159 | Medium | [M - NH₂]⁺ |
| 139/141 | High | [M - H₂NCO]⁺ |
| 111 | Medium | [C₆H₃FCl]⁺ |
| 75 | Medium | [C₆H₃]⁺ |
Note: The presence of chlorine will result in isotopic peaks (M and M+2) with an approximate ratio of 3:1.
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
-
Instrument: 500 MHz NMR Spectrometer
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment
-
Acquisition Time: ~3 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment
-
Acquisition Time: ~1.5 seconds
-
Relaxation Delay: 5 seconds
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
¹⁹F NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
-
Number of Scans: 64
-
FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press.
-
Apply pressure to form a transparent or translucent pellet.
Instrumentation and Parameters:
-
Instrument: Fourier Transform Infrared Spectrometer
-
Mode: Transmission
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
Mass Spectrometry
Sample Introduction and Ionization:
-
Introduce a small amount of the solid sample via a direct insertion probe.
-
Heat the probe to volatilize the sample into the ion source.
Instrumentation and Parameters:
-
Instrument: Mass Spectrometer with Electron Ionization (EI) source
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-500
-
Scan Speed: 1 scan/second
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the structural relationships of this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Structural components and their expected spectroscopic correlations.
An In-depth Technical Guide to the Solubility and Stability of 3-Chloro-2-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 3-Chloro-2-fluorobenzamide, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public data on this specific compound, this document outlines standardized methodologies for determining these crucial physicochemical properties and presents illustrative data to guide researchers in their own investigations. The protocols and data structures provided herein are based on established practices in the pharmaceutical industry for active pharmaceutical ingredient (API) characterization.
Solubility Profile
The solubility of an API is a critical determinant of its bioavailability and formulation development.[1][2] The following sections detail the experimental protocol for determining the solubility of this compound and present representative data in various solvents.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[1][3]
Objective: To determine the concentration of this compound in a saturated solution in various solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, pH 7.4 Buffer, 0.1 N HCl, 0.1 N NaOH, Ethanol, Methanol, DMSO)
-
Shaking incubator or water bath
-
Centrifuge
-
HPLC system with a suitable column and UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.[4]
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[1]
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples to separate the solid phase from the supernatant.[1]
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC-UV method.
-
Calculate the original solubility, taking into account the dilution factor.
Illustrative Solubility Data
The following table summarizes the expected solubility of this compound in various solvents at 25°C. This data is illustrative and should be confirmed by experimental measurement.
| Solvent System | Temperature (°C) | Illustrative Solubility (mg/mL) | Qualitative Description |
| Purified Water | 25 | < 0.1 | Very Slightly Soluble |
| 0.1 N HCl | 25 | < 0.1 | Very Slightly Soluble |
| 0.1 N NaOH | 25 | 0.5 - 1.0 | Slightly Soluble |
| pH 7.4 Phosphate Buffer | 25 | < 0.1 | Very Slightly Soluble |
| Ethanol | 25 | 10 - 20 | Soluble |
| Methanol | 25 | 15 - 25 | Soluble |
| Dimethyl Sulfoxide (DMSO) | 25 | > 100 | Freely Soluble |
Qualitative descriptions are based on USP definitions.
Solubility Determination Workflow
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Profile
Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors.[5][6] Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[7][8]
Experimental Protocol: Forced Degradation Studies
Objective: To investigate the degradation of this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.[5][9]
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure: A solution of this compound (e.g., 1 mg/mL in a suitable solvent) is subjected to the following conditions:
-
Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 60°C for up to 7 days.[6] Samples are taken at various time points.
-
Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at 60°C for up to 7 days.[6] Samples are taken at various time points.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for up to 7 days. Samples are taken at various time points.
-
Thermal Degradation: Expose the solid drug substance and a solution of the drug to dry heat (e.g., 80°C) for up to 7 days.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
Sample Analysis:
-
All stressed samples are analyzed by a stability-indicating HPLC method.
-
The method should be capable of separating the parent drug from all degradation products.
-
Peak purity analysis using a PDA detector or identification using an MS detector is performed to characterize the degradation products.
-
A mass balance is calculated to ensure that all degradation products have been accounted for.
Illustrative Stability Data
The following table summarizes the hypothetical results of a forced degradation study on this compound. The goal is typically to achieve 5-20% degradation.[6]
| Stress Condition | Time | Assay of this compound (%) | Major Degradation Products (Hypothetical) |
| 0.1 N HCl (60°C) | 48h | 92.5 | 2-Fluoro-3-chlorobenzoic acid |
| 0.1 N NaOH (60°C) | 24h | 88.2 | 2-Fluoro-3-chlorobenzoic acid |
| 3% H₂O₂ (RT) | 72h | 95.1 | N-oxide derivative |
| Thermal (80°C, solid) | 7 days | 99.8 | No significant degradation |
| Photolytic (ICH Q1B) | - | 98.5 | Minor unspecified degradants |
Forced Degradation Study Workflow
Caption: Workflow for a Forced Degradation Study.
Summary and Conclusions
This guide provides a framework for evaluating the solubility and stability of this compound. While specific experimental data is not publicly available, the provided protocols for the shake-flask method and forced degradation studies represent industry-standard approaches for characterizing pharmaceutical compounds. The illustrative data tables and workflows offer a practical guide for researchers to design experiments, interpret results, and present findings in a clear, structured manner. It is anticipated that this compound exhibits limited aqueous solubility and is susceptible to hydrolysis under acidic and basic conditions, a common characteristic for benzamide derivatives. Experimental verification of these properties is crucial for its successful application in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. rheolution.com [rheolution.com]
- 3. scispace.com [scispace.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. acdlabs.com [acdlabs.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 8. asianjpr.com [asianjpr.com]
- 9. biopharminternational.com [biopharminternational.com]
Unraveling the Biological Activity of 3-Chloro-2-fluorobenzamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-2-fluorobenzamide is a synthetic small molecule whose specific mechanism of action in biological systems is not extensively documented in publicly available research. However, by examining the activities of structurally related benzamide compounds, we can infer a plausible mechanism of action. This guide synthesizes the available data on analogous compounds to propose a likely biological role for this compound, focusing on its potential as an enzyme inhibitor. This document provides a comprehensive overview of the current understanding, including potential signaling pathways, and outlines detailed experimental protocols for future investigation.
Introduction
Benzamide and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antiemetic, antipsychotic, and, notably, anticancer properties. The core benzamide structure is a key pharmacophore in a variety of approved drugs and clinical candidates. The subject of this guide, this compound, is a halogenated benzamide whose specific biological target and mechanism of action have not been definitively elucidated. This guide aims to bridge this knowledge gap by leveraging data from closely related analogs to propose a hypothetical mechanism of action and to provide a clear roadmap for its experimental validation.
Proposed Mechanism of Action: Insights from Structurally Related Compounds
Based on the structure of this compound, a primary hypothesized mechanism of action is the inhibition of Poly (ADP-ribose) polymerase (PARP) enzymes. PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair pathways in cancer cells. The benzamide moiety is a common structural feature of many known PARP inhibitors, as it mimics the nicotinamide portion of the NAD+ substrate, leading to competitive inhibition of the enzyme.
Furthermore, a study on the closely related compound, 3-Chloro-N-phenylbenzamide, has demonstrated its potential as an inhibitor of IκB kinase β (IKKβ), a key enzyme in the NF-κB signaling pathway, which is crucial for cell proliferation and survival in cancer.[1]
The PARP Inhibition Hypothesis
The most compelling hypothesis for the mechanism of action of this compound is through the inhibition of PARP enzymes. PARP1 and PARP2 are critical for the repair of single-strand DNA breaks. In cancer cells with mutations in genes involved in homologous recombination repair (HRR), such as BRCA1 and BRCA2, the inhibition of PARP leads to the accumulation of double-strand breaks during DNA replication, ultimately resulting in cell death through a process known as synthetic lethality.
The proposed interaction of this compound with the PARP active site is depicted in the following signaling pathway diagram.
Caption: Hypothesized mechanism of PARP inhibition by this compound.
Quantitative Data from Analogous Compounds
While no specific quantitative data for this compound is available, a study on 3-Chloro-N-phenylbenzamide provides valuable insight into the potential potency of this class of compounds.
| Compound | Target Cell Line | Assay | IC50 (µM) | Reference |
| 3-Chloro-N-phenylbenzamide | SiHa (Cervical Cancer) | MTT | 22.4 | [1] |
This data suggests that chloro-substituted benzamides can exhibit anti-proliferative activity in the micromolar range. Further studies are required to determine the specific IC50 of this compound against various cancer cell lines and purified enzymes.
Experimental Protocols for Elucidating the Mechanism of Action
To definitively determine the mechanism of action of this compound, a series of in vitro and cell-based assays are necessary. The following protocols provide a framework for these investigations.
General Workflow for Biological Evaluation
The following diagram illustrates a logical workflow for the comprehensive biological evaluation of this compound.
Caption: A logical workflow for the biological evaluation of this compound.
In Vitro PARP Inhibition Assay
Objective: To determine if this compound directly inhibits the enzymatic activity of PARP1 and/or PARP2.
Materials:
-
Recombinant human PARP1 and PARP2 enzymes
-
Histone H1 (substrate)
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
Anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP)
-
This compound
-
Known PARP inhibitor (e.g., Olaparib) as a positive control
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
Procedure:
-
Coat a 96-well streptavidin plate with histone H1.
-
Add varying concentrations of this compound or control compounds to the wells.
-
Add the PARP enzyme to each well.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Wash the plate to remove unbound reagents.
-
Add the anti-PAR antibody and incubate.
-
Wash the plate and add the substrate for the reporter enzyme.
-
Measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
Cell-Based Cytotoxicity Assay (MTT Assay)
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., BRCA-mutant and BRCA-proficient lines)
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate the cells for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Conclusion and Future Directions
While direct experimental evidence for the mechanism of action of this compound is currently lacking, the structural similarity to known PARP inhibitors and other bioactive benzamides strongly suggests its potential as an enzyme inhibitor. The proposed PARP inhibition and potential IKKβ inhibition pathways provide a solid foundation for future research. The experimental protocols outlined in this guide offer a clear path to elucidate the specific biological targets, determine the potency, and understand the cellular effects of this compound. Further investigation is warranted to fully characterize the therapeutic potential of this compound in oncology and other disease areas. Subsequent studies should also focus on structure-activity relationship (SAR) analyses to optimize its potency and selectivity.
References
A Comprehensive Technical Guide to the Synthesis and Applications of 3-Chloro-2-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the synthesis and applications of 3-Chloro-2-fluorobenzamide, a halogenated aromatic amide of interest in medicinal chemistry. This document outlines detailed synthetic protocols, summarizes key applications with available quantitative data, and illustrates relevant biological pathways and experimental workflows.
Synthesis of this compound
The primary route for the synthesis of this compound involves the conversion of its corresponding carboxylic acid, 3-chloro-2-fluorobenzoic acid. This transformation can be achieved through two common and effective methods: a two-step process via an acyl chloride intermediate and a one-pot direct amidation using a coupling agent.
Method A: Two-Step Synthesis via Acyl Chloride
This classic approach first activates the carboxylic acid by converting it to the more reactive 3-chloro-2-fluorobenzoyl chloride, which is then reacted with an ammonia source to form the desired amide.
Experimental Protocol:
Step 1: Synthesis of 3-Chloro-2-fluorobenzoyl Chloride
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3-chloro-2-fluorobenzoic acid (1.0 eq).
-
Suspend the acid in a dry, aprotic solvent such as dichloromethane (DCM) or toluene.
-
Slowly add thionyl chloride (SOCl₂) (1.2-1.5 eq) to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.[1][2]
-
Heat the reaction mixture to reflux and maintain for 1-3 hours, or until the evolution of gas (HCl and SO₂) ceases and the solution becomes clear.[2][3]
-
Allow the reaction to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to obtain crude 3-chloro-2-fluorobenzoyl chloride. This intermediate is typically used in the next step without further purification.[1][2]
Step 2: Amidation of 3-Chloro-2-fluorobenzoyl Chloride
-
In a separate flask, prepare a solution of aqueous ammonia (a significant excess, e.g., 10-20 eq) in a suitable solvent like dichloromethane or diethyl ether, and cool it to 0 °C in an ice bath.
-
Dissolve the crude 3-chloro-2-fluorobenzoyl chloride from Step 1 in a dry, aprotic solvent (e.g., dichloromethane).
-
Slowly add the solution of 3-chloro-2-fluorobenzoyl chloride dropwise to the cold, stirred ammonia solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute aqueous acid (e.g., 1 M HCl), saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Method B: One-Pot Synthesis via Direct Amide Coupling
Modern coupling agents allow for the direct formation of the amide bond from the carboxylic acid and an ammonia source in a single step, often under milder conditions and with higher yields. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a commonly used and efficient coupling reagent for this purpose.[1]
Experimental Protocol:
-
To a dry round-bottom flask under an inert atmosphere, add 3-chloro-2-fluorobenzoic acid (1.0 eq), HATU (1.1 eq), and a source of ammonia such as ammonium chloride (NH₄Cl) (1.1 eq).
-
Dissolve the solids in an anhydrous aprotic solvent, for instance, N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.[1]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench by adding water.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.
Data Presentation: Synthesis Parameters
| Parameter | Method A: Acyl Chloride | Method B: Direct Coupling |
| Starting Material | 3-Chloro-2-fluorobenzoic acid | 3-Chloro-2-fluorobenzoic acid |
| Key Reagents | Thionyl chloride (SOCl₂), Ammonia | HATU, Ammonium Chloride, DIPEA/TEA |
| Solvent | Dichloromethane (DCM) or Toluene | N,N-Dimethylformamide (DMF) or DCM |
| Reaction Temperature | Reflux, then 0 °C to RT | 0 °C to Room Temperature |
| Reaction Time | 2-5 hours (total) | 2-4 hours |
| Number of Steps | Two | One |
| Work-up | Aqueous work-up | Aqueous work-up |
| Purification | Recrystallization or Column Chromatography | Recrystallization or Column Chromatography |
Visualization: Synthesis Workflow
Applications of this compound and Its Precursors
While direct applications of this compound are not extensively documented in publicly available literature, its precursor, 3-chloro-2-fluorobenzoic acid, is a key building block in the synthesis of potent enzyme inhibitors, particularly for pharmaceutical research.
Intermediate in the Synthesis of Aurora A Kinase Inhibitors
3-Chloro-2-fluorobenzoic acid is utilized in the development of active pharmaceutical ingredients (APIs), most notably as a component of Aurora A kinase inhibitors.[4] Aurora A kinase is a serine/threonine kinase that plays a critical role in cell division, and its overexpression is implicated in various cancers.[5][6][7] The this compound moiety, formed through peptide coupling of its parent acid, is incorporated into larger molecular scaffolds to create potent inhibitors. Some of these resulting compounds have shown half-maximal inhibitory concentrations (IC50) in the low nanomolar range, for instance, up to 3.5 ± 0.29 nM against Aurora A.[4]
The Aurora A Kinase Signaling Pathway
Aurora A is a master regulator of mitotic progression.[7] It is involved in centrosome maturation and separation, spindle assembly, and the G2 to M phase transition of the cell cycle.[5][8] Overexpression of Aurora A can lead to chromosomal instability and oncogenic transformation.[7][9] Therefore, inhibiting Aurora A is a promising strategy in cancer therapy.[7][10][11] The kinase participates in a complex signaling network, regulating substrates like PLK1 and TPX2, and is itself regulated by other cell cycle proteins.[5]
Visualization: Simplified Aurora A Signaling Pathway in Mitosis
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ossila.com [ossila.com]
- 5. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | Aurora-A Kinase as a Promising Therapeutic Target in Cancer [frontiersin.org]
- 8. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 9. rupress.org [rupress.org]
- 10. Emerging roles of Aurora-A kinase in cancer therapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AURORA KINASE A and related downstream molecules: A potential network for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Synthesis of Elvitegravir: Key Intermediates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the key intermediates in a prominent synthetic route to Elvitegravir, an integrase strand transfer inhibitor used in the treatment of HIV-1 infection. The synthesis commences with the readily available 2,4-dimethoxyacetophenone and proceeds through a series of key transformations, including halogenation, enamine formation, quinolone cyclization, and a crucial Negishi coupling reaction. This document outlines the experimental protocols for the synthesis of these pivotal intermediates, presents quantitative data in a structured format, and provides visualizations of the synthetic pathway.
Synthetic Pathway Overview
The synthesis of Elvitegravir from 2,4-dimethoxyacetophenone can be logically divided into several key stages, each involving the formation of a critical intermediate. The overall workflow is depicted below.
Caption: Overall workflow for the synthesis of Elvitegravir.
Key Intermediates and Experimental Protocols
This section details the synthesis of the key intermediates, providing experimental procedures and quantitative data where available in the literature.
Intermediate 1: 5-Bromo-2,4-dimethoxyacetophenone
The synthesis begins with the selective bromination of 2,4-dimethoxyacetophenone at the 5-position.
Experimental Protocol:
A solution of 2,4-dimethoxyacetophenone (1.0 eq) in a suitable solvent such as acetic acid or acetonitrile is cooled. To this solution, a brominating agent like N-bromosuccinimide (NBS) or bromine (1.0-1.1 eq) is added portion-wise while maintaining the low temperature. The reaction mixture is stirred for a specified time until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated by filtration or extraction, followed by recrystallization to yield the pure 5-bromo-2,4-dimethoxyacetophenone.[1]
| Parameter | Value | Reference |
| Yield | ~95% | [1] |
| Purity | High (recrystallized) | [1] |
| Appearance | Crystalline solid |
Intermediate 2: Ethyl 2-(5-bromo-2,4-dimethoxybenzoyl)-3-(dimethylamino)acrylate
This intermediate is formed through a condensation reaction.
Experimental Protocol:
To a solution of 5-bromo-2,4-dimethoxyacetophenone (1.0 eq) in an anhydrous solvent like toluene, N,N-dimethylformamide dimethyl acetal (DMF-DMA) (excess, e.g., 2.0-3.0 eq) is added. The mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC. After completion, the solvent and excess reagent are removed under reduced pressure to yield the crude product, which can be used in the next step without further purification or can be purified by crystallization.
| Parameter | Value | Reference |
| Yield | Quantitative | |
| Purity | Used crude in next step | |
| Appearance | Oily residue or solid |
Intermediate 3: (S)-Ethyl 3-(((S)-1-(hydroxymethyl)-2-methylpropyl)amino)-2-(5-bromo-2,4-dimethoxybenzoyl)acrylate
The introduction of the chiral side chain is achieved in this step.
Experimental Protocol:
The crude ethyl 2-(5-bromo-2,4-dimethoxybenzoyl)-3-(dimethylamino)acrylate (1.0 eq) is dissolved in a suitable solvent such as ethanol or isopropanol. To this solution, (S)-valinol ((S)-2-amino-3-methyl-1-butanol) (1.0-1.2 eq) is added. The reaction mixture is stirred at room temperature or slightly elevated temperature for a few hours. The product often precipitates from the reaction mixture upon cooling and can be collected by filtration. The solid is washed with a cold solvent to give the desired enamine intermediate.
| Parameter | Value | Reference |
| Yield | 83% | [1] |
| Purity | >97% (HPLC) | [1] |
| Appearance | Yellowish crystals | [1] |
| Melting Point | 115-119 °C | [1] |
Intermediate 4: Ethyl 6-bromo-1-((S)-1-(hydroxymethyl)-2-methylpropyl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
The core quinolone structure is formed in this cyclization step.
Experimental Protocol:
The enamine intermediate (1.0 eq) is suspended in an anhydrous, high-boiling solvent like N,N-dimethylformamide (DMF). A base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), is added, and the mixture is heated to a high temperature (e.g., 120-150 °C) for several hours. The reaction is monitored by TLC or HPLC. After completion, the reaction mixture is cooled and poured into water to precipitate the product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.
| Parameter | Value | Reference |
| Yield | ~80-90% | |
| Purity | High (recrystallized) | |
| Appearance | Solid |
Intermediate 5: 3-Chloro-2-fluorobenzylzinc bromide
This organozinc reagent is crucial for the subsequent Negishi coupling.
Experimental Protocol:
Zinc dust (activated) is suspended in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). A solution of 3-chloro-2-fluorobenzyl bromide (1.0 eq) in anhydrous THF is added dropwise to the zinc suspension. The reaction is initiated, often with gentle heating or sonication. The formation of the organozinc reagent is typically complete within a few hours. The resulting greyish solution or suspension of 3-chloro-2-fluorobenzylzinc bromide is used directly in the next step.
| Parameter | Value | Reference |
| Yield | Generated in situ | |
| Purity | Used directly | |
| Appearance | Greyish solution/suspension |
Intermediate 6: Ethyl 6-(3-chloro-2-fluorobenzyl)-1-((S)-1-(hydroxymethyl)-2-methylpropyl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
The key carbon-carbon bond formation is achieved via Negishi coupling.
Experimental Protocol:
To a solution of the bromo-quinolone intermediate (1.0 eq) in anhydrous THF under an inert atmosphere, a palladium catalyst, such as Pd(PPh3)4 or PdCl2(dppf), is added. The freshly prepared solution of 3-chloro-2-fluorobenzylzinc bromide (1.2-1.5 eq) is then added dropwise. The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC or HPLC). After cooling, the reaction is quenched with an aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
| Parameter | Value | Reference |
| Yield | ~70-80% | |
| Purity | High (after chromatography) | |
| Appearance | Solid |
Final Product: Elvitegravir
The final step is the hydrolysis of the ester to the carboxylic acid.
Experimental Protocol:
The coupled product (1.0 eq) is dissolved in a mixture of a solvent like ethanol or methanol and an aqueous solution of a base, such as sodium hydroxide or lithium hydroxide. The mixture is stirred at room temperature or heated to reflux for a few hours. After the hydrolysis is complete (monitored by TLC or HPLC), the reaction mixture is cooled and acidified with an acid like hydrochloric acid to precipitate the product. The solid Elvitegravir is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent system can be performed for further purification.
| Parameter | Value | Reference |
| Yield | >90% | |
| Purity | >99% (HPLC) | |
| Appearance | White to off-white solid |
Logical Relationships in Key Transformations
The synthesis of Elvitegravir involves a series of interconnected reactions where the product of one step serves as the substrate for the next. The following diagram illustrates the logical progression of the key transformations.
Caption: Logical flow of key chemical transformations in Elvitegravir synthesis.
This guide provides a foundational understanding of the synthesis of Elvitegravir through its key intermediates. For further details on specific reaction conditions and analytical data, consulting the primary literature and patents is recommended.
References
Molecular weight and formula of 3-Chloro-2-fluorobenzamide
This technical guide provides a comprehensive overview of 3-Chloro-2-fluorobenzamide, tailored for researchers, scientists, and professionals in drug development. The document details its chemical properties, a representative synthesis protocol, and discusses its potential biological significance based on related compounds.
Core Compound Information
This compound is a halogenated aromatic amide. Its chemical structure, featuring both chlorine and fluorine atoms on the benzoyl ring, makes it a compound of interest in medicinal chemistry and material science. The presence of halogens can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.
Physicochemical Properties
The fundamental molecular and physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClFNO | [1][2][3][4] |
| Molecular Weight | 173.57 g/mol | [1][4] |
| CAS Number | 104326-94-5 | [1] |
| Melting Point | 125-127 °C | |
| Boiling Point (Predicted) | 233.7 ± 30.0 °C | |
| Appearance | Solid (form may vary) |
Synthesis Protocol
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a standard and reliable method involves the amidation of 3-chloro-2-fluorobenzoic acid. This can be achieved through its conversion to an acyl chloride followed by reaction with ammonia. The following is a representative experimental protocol.
Reaction Scheme:
Experimental Procedure
Materials and Reagents:
-
3-Chloro-2-fluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene
-
Ammonia solution (e.g., 28% in water) or Ammonia gas
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Step 1: Synthesis of 3-Chloro-2-fluorobenzoyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 3-chloro-2-fluorobenzoic acid (1 equivalent) in anhydrous toluene.
-
Add thionyl chloride (1.5-2.0 equivalents) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of the starting material).
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 3-chloro-2-fluorobenzoyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 3-chloro-2-fluorobenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM).
-
Cool the solution in an ice bath (0-5 °C).
-
Slowly bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound from its corresponding carboxylic acid.
Caption: General synthesis workflow for this compound.
Potential Biological Significance and Applications
While specific studies on the biological mechanism of action of this compound are limited, the benzamide scaffold and the presence of halogen substituents are features found in many biologically active compounds.
-
Precursor for Active Pharmaceutical Ingredients (APIs): The related compound, 3-chloro-2-fluorobenzoic acid, is utilized as a building block for synthesizing Aurora A kinase inhibitors, which are investigated as potential anticancer agents.[5] This suggests that this compound could also serve as a valuable intermediate in the synthesis of novel therapeutic agents.
-
Agrochemicals: 3-Chloro-2-fluorobenzoic acid is also a precursor in the synthesis of herbicides and pesticides. The specific halogenation pattern can enhance the efficacy and selectivity of the final agrochemical product.
-
Antimicrobial Potential: Structurally related N-substituted-3-chloro-azetidinones and other benzamide derivatives have demonstrated antibacterial activity.[6][7] The chloro and fluoro substituents in this compound may contribute to potential antimicrobial properties, a hypothesis that warrants further investigation.
Conclusion
This compound is a halogenated benzamide with well-defined physicochemical properties. While detailed biological studies on this specific molecule are not abundant, its structural motifs are present in a variety of biologically active compounds, suggesting its potential as a valuable building block in drug discovery and agrochemical research. The provided synthesis protocol offers a reliable method for its preparation, enabling further investigation into its chemical and biological properties. Researchers are encouraged to explore the potential applications of this compound, particularly in the development of novel therapeutics and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C7H5ClFNO | CID 517842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Role of 3-Chloro-2-fluorobenzamide in Modern Organic Synthesis: Applications in Antiviral and Cancer Therapy
For Immediate Release
[City, State] – [Date] – 3-Chloro-2-fluorobenzamide and its derivatives are emerging as crucial building blocks in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents. Detailed application notes and protocols surrounding this compound are of significant interest to researchers, scientists, and drug development professionals. Its utility is notably demonstrated in the synthesis of the HIV integrase inhibitor, Elvitegravir, and its scaffold is relevant to the design of Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy.
Application in the Synthesis of Elvitegravir
A key application of a derivative of this compound is in the total synthesis of Elvitegravir, a potent HIV-1 integrase strand transfer inhibitor.[1] The 3-chloro-2-fluorobenzyl moiety is introduced via a Negishi cross-coupling reaction, a powerful method for forming carbon-carbon bonds.
Experimental Protocol: Negishi Coupling for Elvitegravir Synthesis
This protocol outlines the coupling of a protected quinolone intermediate with 3-chloro-2-fluorobenzyl zinc bromide.
Materials:
-
Protected quinolone intermediate (e.g., silyl ether 9b as described in patent literature)
-
3-chloro-2-fluorobenzyl zinc bromide (11)
-
Palladium catalyst (e.g., bis(dibenzylideneacetone)palladium(0) or PdCl₂(PPh₃)₂)
-
Phosphine ligand (e.g., tris(2-furyl)phosphine)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), a solution of the protected quinolone intermediate in anhydrous THF is prepared in a flame-dried flask.
-
Catalyst Addition: The palladium catalyst and phosphine ligand are added to the reaction mixture.
-
Addition of Organozinc Reagent: A solution of 3-chloro-2-fluorobenzyl zinc bromide in THF is added dropwise to the reaction mixture at a controlled temperature (e.g., 60°C).[2][3]
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically heated for several hours to ensure completion.[2]
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired coupled product.
Quantitative Data:
| Reactant/Product | Role | Molar Equivalent | Yield | Purity |
| Protected Quinolone Intermediate | Starting Material | 1.0 | - | >99%[2] |
| 3-chloro-2-fluorobenzyl zinc bromide | Coupling Partner | 1.1 - 1.5 | - | - |
| Palladium Catalyst | Catalyst | 0.01 - 0.05 | - | - |
| Coupled Product | Intermediate | - | Varies | High |
Note: Yields are highly dependent on the specific protected quinolone intermediate and reaction conditions.
Potential Application in PARP Inhibitor Synthesis
The benzamide moiety is a well-established pharmacophore in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, which are a class of targeted cancer therapies.[4][5][6] These inhibitors function by blocking the repair of single-strand DNA breaks, leading to the accumulation of cytotoxic double-strand breaks in cancer cells, particularly those with deficiencies in other DNA repair pathways like BRCA1/2 mutations. This mechanism is known as synthetic lethality.
While direct synthesis of PARP inhibitors using this compound is not extensively documented in the provided results, its structural features make it a promising candidate for the synthesis of novel PARP inhibitors. The chloro and fluoro substituents can modulate the compound's physicochemical properties, such as metabolic stability and binding affinity to the PARP enzyme.
Hypothetical Signaling Pathway of PARP Inhibition
The following diagram illustrates the role of PARP in DNA repair and the mechanism of action of PARP inhibitors.
References
- 1. Elvitegravir | C23H23ClFNO5 | CID 5277135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2015003670A1 - A new process for the preparation of elvitegravir - Google Patents [patents.google.com]
- 3. CN105377818A - A new process for the preparation of elvitegravir - Google Patents [patents.google.com]
- 4. Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP-1 Inhibitors [kci.go.kr]
- 6. Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Chloro-2-fluorobenzamide as a Versatile Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-fluorobenzamide is a valuable and versatile building block in medicinal chemistry, primarily utilized in the synthesis of targeted therapeutic agents. Its unique substitution pattern, featuring both a chloro and a fluoro group on the benzamide scaffold, offers medicinal chemists a powerful tool to fine-tune the steric and electronic properties of drug candidates. This strategic functionalization can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile, including metabolic stability, binding affinity, and cell permeability.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two distinct classes of pharmaceutical compounds: HIV integrase inhibitors, exemplified by Elvitegravir, and Aurora Kinase inhibitors, which are under investigation for cancer therapy.
Application 1: Synthesis of HIV Integrase Inhibitor - Elvitegravir
The 3-chloro-2-fluorobenzyl moiety is a critical pharmacophore in the potent HIV integrase inhibitor, Elvitegravir. While the direct coupling of this compound is not the primary route, its conversion to the corresponding benzylamine and subsequently to the benzyl bromide provides a key intermediate for the synthesis of Elvitegravir.
Synthetic Strategy:
The overall strategy involves a two-step conversion of this compound to 3-chloro-2-fluorobenzyl bromide, which then participates in a Negishi coupling reaction with a quinolone core to form the final drug substance.
Logical Relationship for Elvitegravir Synthesis
Application Notes and Protocols for the Amidation of 3-Chloro-2-fluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed laboratory protocols for the amidation of 3-chloro-2-fluorobenzoyl chloride, a key reaction in the synthesis of various pharmaceutically active compounds and functional materials. The protocols outlined below are based on established chemical principles and specific examples from the scientific literature, offering robust methods for the synthesis of N-substituted 3-chloro-2-fluorobenzamides. Included are representative experimental procedures, a summary of reaction parameters, and a generalized workflow diagram to guide researchers in the successful execution of this important transformation.
Introduction
The formation of an amide bond is a cornerstone of modern organic and medicinal chemistry. 3-Chloro-2-fluorobenzoyl chloride is a valuable building block due to the unique electronic properties conferred by its halogen substituents, which can influence the biological activity and pharmacokinetic profile of a target molecule. The reaction of 3-chloro-2-fluorobenzoyl chloride with primary or secondary amines is a direct and efficient method for the synthesis of the corresponding N-substituted 3-chloro-2-fluorobenzamides. These products are often intermediates in the development of novel therapeutics. This application note details a general yet effective protocol for this amidation reaction.
General Reaction Scheme
The amidation of 3-chloro-2-fluorobenzoyl chloride with an amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen to yield the stable amide product and a hydrochloride salt of the excess amine or a scavenger base.
Caption: General reaction scheme for the amidation of 3-chloro-2-fluorobenzoyl chloride.
Experimental Protocols
Protocol 1: General Amide Coupling with a Primary or Secondary Amine
This protocol describes a general procedure for the reaction of 3-chloro-2-fluorobenzoyl chloride with an amine in the presence of a base to neutralize the hydrogen chloride byproduct.
Materials:
-
3-Chloro-2-fluorobenzoyl chloride
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., acetonitrile, tetrahydrofuran)
-
Triethylamine (TEA) or other non-nucleophilic base (e.g., diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 - 1.2 equivalents) and triethylamine (1.2 - 1.5 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of 3-chloro-2-fluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Data Presentation
The following table summarizes typical reaction parameters for the amidation of 3-chloro-2-fluorobenzoyl chloride based on literature examples.
| Amine Substrate | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Chiral amine intermediate | Not specified | Not specified | Not specified | Not specified | 49-81 | [1] |
| Substituted amine | Not specified | Acetonitrile | Not specified | Not specified | Not specified | [2] |
Note: The data presented is based on available literature and may vary depending on the specific amine and reaction conditions used.
Experimental Workflow
The following diagram illustrates the general workflow for the amidation of 3-chloro-2-fluorobenzoyl chloride.
Caption: Experimental workflow for the amidation of 3-chloro-2-fluorobenzoyl chloride.
Characterization of Products
The synthesized N-substituted 3-chloro-2-fluorobenzamides can be characterized using standard analytical techniques. For instance, the formation of the amide can be confirmed by the presence of characteristic signals in NMR spectroscopy. A representative ¹H NMR spectrum of a product formed from the reaction with a chiral amine building block showed signals in the range of δ 3.41-3.95 (m, 5H), 4.83-5.16 (m, 2H), and 7.06-7.76 (m, 6H) in DMSO-d₆.[1] In another example, the product of the reaction with a different amine showed ¹H NMR (400 MHz, DMSO-d6) δ ppm 4.97 (s, 2 H) 7.33 - 7.43 (m, 2 H) 7.65 (ddd, J=7.8, 6.2, 1.7 Hz, 1 H) 7.71 (dd, J=7.7, 1.6 Hz, 1 H), and LCMS analysis showed a mass-to-charge ratio (m/z) of 306 (M+H).[2]
Safety Precautions
-
3-Chloro-2-fluorobenzoyl chloride is corrosive and moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction can be exothermic, especially during the addition of the acyl chloride. Maintain proper temperature control.
-
Solvents such as dichloromethane are volatile and should be handled in a well-ventilated area.
Conclusion
The amidation of 3-chloro-2-fluorobenzoyl chloride is a straightforward and high-yielding reaction that provides access to a wide range of N-substituted benzamides. The protocols and data presented in this application note offer a reliable foundation for researchers to synthesize these valuable compounds for applications in drug discovery and materials science. By following the outlined procedures and safety precautions, scientists can confidently and efficiently perform this important chemical transformation.
References
Application of 3-Chloro-2-fluorobenzamide in Agrochemical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-fluorobenzamide is a key chemical intermediate in the synthesis of a novel class of insecticides known as diamides. While not an active pesticide itself, its structural motif is integral to the creation of potent active ingredients that target insect ryanodine receptors (RyRs). These receptors are critical for calcium regulation in the muscle cells of insects. The disruption of RyR function leads to uncontrolled calcium release, resulting in muscle paralysis and eventual death of the target pest. This unique mode of action provides an effective tool for managing a range of destructive agricultural pests, particularly within the orders Lepidoptera (moths and butterflies) and Coleoptera (beetles).
This document provides detailed application notes on the use of this compound as a precursor in agrochemical synthesis, protocols for synthesizing and evaluating target insecticides, and an overview of the relevant biological pathways.
Data Presentation: Efficacy of Diamide Insecticides
The following table summarizes the insecticidal activity of various diamide derivatives, which can be synthesized using precursors like this compound. The data is presented as the median lethal concentration (LC₅₀), which is the concentration of the compound required to kill 50% of the test population.
| Compound ID | Target Pest | LC₅₀ (mg/L) | Reference Compound | LC₅₀ (mg/L) |
| Analogue 8h | Oriental Armyworm (Mythimna separata) | 0.0512 | Flubendiamide | 0.0412 |
| Analogue 11a | Diamondback Moth (Plutella xylostella) | 0.0002 | Chlorantraniliprole | 0.0014 |
| Analogue 11e | Diamondback Moth (Plutella xylostella) | 0.0002 | Chlorantraniliprole | 0.0014 |
| Analogue 11g | Diamondback Moth (Plutella xylostella) | 0.0008 | Chlorantraniliprole | 0.0006 |
| Analogue 14b | Diamondback Moth (Plutella xylostella) | 0.0014 | Chlorantraniliprole | 0.0006 |
| Analogue 14c | Diamondback Moth (Plutella xylostella) | 0.0005 | Chlorantraniliprole | 0.0014 |
| Compound 23 | Fall Armyworm (Spodoptera frugiperda) - 2nd Instar | 24.8 | - | - |
| Compound 23 | Fall Armyworm (Spodoptera frugiperda) - 4th Instar | 56.2 | - | - |
Signaling Pathway of Diamide Insecticides
Diamide insecticides, synthesized from precursors like this compound, act by targeting the insect ryanodine receptor (RyR), a ligand-gated calcium channel in the sarcoplasmic reticulum of muscle cells.[1] Binding of the insecticide to the RyR locks the channel in an open state, leading to a continuous and uncontrolled release of Ca²⁺ from intracellular stores into the cytoplasm. This depletion of calcium stores and sustained high cytoplasmic calcium levels cause cessation of feeding, lethargy, muscle paralysis, and ultimately, death of the insect.[2][3]
Experimental Protocols
The following protocols detail the synthesis of a representative diamide insecticide from a benzamide precursor and the subsequent bioassay to evaluate its efficacy.
Protocol 1: Synthesis of a Diamide Insecticide
This protocol describes a general two-step process for synthesizing a diamide insecticide, starting with the acylation of an aniline derivative with a pyrazole carboxylic acid chloride, which can be derived from precursors like this compound.
Step 1: Preparation of the Acid Chloride
-
To a solution of the pyrazole carboxylic acid (derived from a multi-step synthesis originating from a benzamide precursor) in an anhydrous solvent such as dichloromethane, add oxalyl chloride or thionyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF).
-
Stir the mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.
Step 2: Amide Coupling
-
Dissolve the substituted aniline (1.0 equivalent) and a base such as triethylamine (1.5 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of the crude acid chloride from Step 1 in dichloromethane dropwise to the cooled aniline solution.
-
Allow the reaction mixture to warm to room temperature and stir for 5-8 hours.
-
Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diamide insecticide.
Step 3: Purification
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure diamide insecticide.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol 2: Insecticidal Bioassay (Diet Incorporation Method)
This protocol outlines a method for evaluating the insecticidal activity of the synthesized compound against a lepidopteran pest, such as the fall armyworm (Spodoptera frugiperda), using an artificial diet incorporation method.[4][5]
Materials:
-
Synthesized diamide insecticide
-
Acetone or DMSO (as solvent)
-
Artificial diet for the target insect
-
Second or third-instar larvae of the target pest
-
Multi-well bioassay trays or petri dishes
-
Fine paintbrush for transferring larvae
-
Incubator set to appropriate conditions (e.g., 27±1°C, 65±5% RH, 16:8 L:D photoperiod)
Procedure:
-
Prepare Stock Solutions: Prepare a stock solution of the synthesized compound in acetone or DMSO. Create a series of dilutions to achieve the desired final concentrations in the diet.
-
Diet Preparation: Prepare the artificial diet according to the standard procedure. While the diet is still liquid and has cooled to about 50-60°C, add the appropriate volume of the test compound solution for each concentration. A control group should be prepared by adding only the solvent.
-
Dispensing Diet: Dispense the treated and control diet into the wells of the bioassay trays or into petri dishes and allow it to solidify.
-
Insect Infestation: Using a fine paintbrush, carefully transfer one larva into each well or dish.
-
Incubation: Seal the trays or dishes (allowing for air exchange) and place them in an incubator under controlled environmental conditions.
-
Mortality Assessment: After 48-72 hours, record the number of dead larvae in each treatment and control group. Larvae that are unable to move when prodded are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula. Determine the LC₅₀ value using probit analysis.
Conclusion
This compound serves as a valuable building block in the field of agrochemical research, enabling the synthesis of highly effective diamide insecticides. The protocols and data presented here provide a framework for researchers to synthesize, evaluate, and understand the mechanism of action of these important crop protection agents. The unique mode of action targeting insect ryanodine receptors makes these compounds a critical component of integrated pest management (IPM) and insecticide resistance management (IRM) programs.
References
- 1. Insect ryanodine receptors: molecular targets for novel pest control chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ryanodine Receptors for Drugs and Insecticides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sdbonline.org [sdbonline.org]
- 4. Video: Author Spotlight: Development and Challenges of Feeding Assays for Insect Pest Management [jove.com]
- 5. researchgate.net [researchgate.net]
Synthesis of Novel Derivatives from 3-Chloro-2-fluorobenzamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel derivatives from 3-Chloro-2-fluorobenzamide. This starting material is a valuable scaffold in medicinal chemistry, particularly for the development of antiviral agents, such as HIV integrase inhibitors. The methodologies outlined herein focus on palladium-catalyzed cross-coupling reactions—specifically the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling—to generate libraries of N-aryl and C-aryl derivatives, respectively.
Introduction
This compound possesses two key reactive sites for diversification: the chloro substituent, which can be replaced via cross-coupling reactions, and the benzamide functional group, which can be modified. The presence of the fluorine atom ortho to the chloro group can influence the reactivity of the C-Cl bond, making the selection of an appropriate catalyst system crucial for successful synthesis. Derivatives of the closely related 3-chloro-2-fluorobenzyl moiety are integral components of drugs like Elvitegravir, an HIV integrase inhibitor, highlighting the therapeutic potential of this structural motif.[1][2]
Synthetic Methodologies
The primary strategies for derivatizing this compound at the 3-position are the Buchwald-Hartwig amination for the formation of C-N bonds and the Suzuki-Miyaura coupling for C-C bond formation.
Buchwald-Hartwig Amination for N-Aryl Derivatives
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of N-aryl benzamide derivatives from this compound and various primary or secondary amines. The choice of a bulky, electron-rich phosphine ligand is critical for achieving high yields with aryl chloride substrates.
Suzuki-Miyaura Coupling for 3-Aryl Derivatives
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between this compound and a wide range of arylboronic acids or their esters. This reaction allows for the synthesis of biphenyl-like structures, which are prevalent in many biologically active molecules.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the synthesis of N-aryl and 3-aryl derivatives of 2-fluorobenzamide based on protocols for structurally similar aryl chlorides.
Table 1: Buchwald-Hartwig Amination of this compound with Various Amines
| Amine Partner | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Aniline | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | 100 | 18 | 75-85 |
| 4-Methoxyaniline | Pd(OAc)₂ (2.0) | RuPhos (4.0) | K₃PO₄ (2.5) | Dioxane | 110 | 24 | 70-80 |
| Morpholine | Pd₂(dba)₃ (1.0) | BrettPhos (2.0) | LHMDS (2.0) | THF | 80 | 12 | 80-90 |
| n-Hexylamine | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | 100 | 18 | 80-90 |
Table 2: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Arylboronic Acid | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3.0) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 90 | 12 | 85-95 |
| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (3.0) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 16 | 80-90 |
| 3-Methoxyphenylboronic acid | Pd(OAc)₂ (2.0) | SPhos (4.0) | K₃PO₄ (3.0) | Toluene/H₂O | 100 | 12 | 85-95 |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ (3.0) | - | Na₂CO₃ (2.0) | DMF | 90 | 18 | 75-85 |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol describes the synthesis of N-aryl derivatives of 2-fluorobenzamide.
Materials:
-
This compound
-
Aryl amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk tube or microwave vial
-
Standard laboratory glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the aryl amine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
In a separate vial, pre-mix Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and XPhos (0.03 mmol, 3.0 mol%).
-
Add the catalyst/ligand mixture to the reaction vessel.
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-aryl-2-fluorobenzamide derivative.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the synthesis of 3-aryl derivatives of 2-fluorobenzamide.
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
Toluene, Ethanol, and Water
-
Round-bottom flask with reflux condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).
-
Add Pd(PPh₃)₄ (0.03 mmol, 3.0 mol%).
-
Add a solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Fit the flask with a reflux condenser and flush the system with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 3-aryl-2-fluorobenzamide derivative.
Mandatory Visualizations
Synthetic Workflow
Caption: General synthetic routes for derivatization.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for C-N bond formation.
Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle for C-C bond formation.
Potential Signaling Pathway Inhibition
Given the structural similarity of this compound derivatives to the core of Elvitegravir, a potential biological target is the HIV integrase enzyme. Inhibition of this enzyme is a key mechanism in antiretroviral therapy.
Caption: Inhibition of HIV replication via integrase.
References
The Role of 3-Chloro-2-fluorobenzamide Derivatives in Pioneering Enzyme Inhibition
For Immediate Release
[City, State] – [Date] – In the dynamic field of drug discovery and development, the strategic design of enzyme inhibitors remains a cornerstone of therapeutic innovation. Within this landscape, derivatives of 3-Chloro-2-fluorobenzamide are emerging as a versatile scaffold for the synthesis of potent and selective enzyme inhibitors. These compounds, characterized by their unique electronic and structural properties conferred by the halogen substituents, are proving instrumental in the development of novel therapeutic agents across various disease areas, including cancer and infectious diseases. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the exploration of these promising molecules.
Application Notes: Leveraging this compound in Drug Discovery
This compound serves as a critical starting material for the synthesis of a diverse array of bioactive molecules. The presence of chlorine and fluorine atoms on the benzamide core significantly influences the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. The chloro group can participate in halogen bonding and other non-covalent interactions within enzyme active sites, while the fluoro group often enhances metabolic stability and binding affinity.
Derivatives of this scaffold have been successfully employed in the development of inhibitors for several key enzyme targets. For instance, the benzamide moiety is a well-established pharmacophore in the design of sirtuin inhibitors, which are crucial regulators of cellular processes implicated in cancer and aging.[1] Furthermore, the incorporation of reactive groups, such as a chloroacetyl moiety, can transform these molecules into covalent inhibitors that form irreversible bonds with their target enzymes, offering a pathway to enhanced potency and duration of action.[2][3]
The application of this compound extends to the synthesis of complex heterocyclic systems with demonstrated biological activity. For example, it is a key intermediate in the multi-step synthesis of Elvitegravir, an integrase strand transfer inhibitor used in the treatment of HIV infection.[4] This underscores the importance of this building block in accessing intricate molecular architectures for drug development.
Quantitative Data Summary
The following table summarizes the inhibitory activities of various enzyme inhibitors derived from or structurally related to halogenated benzamides.
| Compound Class | Target Enzyme | IC50 / Ki Value | Reference |
| 2-Anilinobenzamide Derivatives | SIRT1 | IC50 values in the low micromolar range | [1] |
| Chlorinated Sulfonamides | Butyrylcholinesterase (BChE) | Good inhibitory activity | [5] |
| 3-Chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamides | Dipeptidyl peptidase-IV (DPP-IV) | IC50 values ranging from 13.45 to 15.85 µM | [6] |
| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | Monoamine Oxidase B (MAO-B) | Ki = 94.52 nM | [7] |
| Chlorofluoroacetamide-Based Peptidomimetics | SARS-CoV-2 3CL Protease | Potent inhibition, comparable to nirmatrelvir | [8] |
Experimental Protocols
Protocol 1: General Synthesis of a 3-Chloro-2-fluoro-N-arylbenzamide Derivative
This protocol outlines a general method for the synthesis of an N-arylbenzamide derivative starting from 3-Chloro-2-fluorobenzoyl chloride.
Materials:
-
3-Chloro-2-fluorobenzoyl chloride
-
Substituted aniline
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3-Chloro-2-fluorobenzoyl chloride (1.05 eq) in dichloromethane to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-arylbenzamide derivative.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of a synthesized compound against a target enzyme. Specific conditions (e.g., substrate concentration, enzyme concentration, buffer composition) will need to be optimized for each specific enzyme.
Materials:
-
Purified target enzyme
-
Specific substrate for the enzyme
-
Synthesized inhibitor compound (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, PBS)
-
96-well microplate
-
Microplate reader (for absorbance or fluorescence detection)
Procedure:
-
Prepare a stock solution of the inhibitor compound in DMSO. Create a series of dilutions of the inhibitor in the assay buffer.
-
In a 96-well microplate, add the assay buffer, the inhibitor dilutions (or DMSO for control wells), and the enzyme solution.
-
Incubate the plate at the optimal temperature for the enzyme for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for enzyme inhibitor development.
Caption: Inhibition of the MAPK signaling pathway.
References
- 1. Design, synthesis, enzyme inhibition, and tumor cell growth inhibition of 2-anilinobenzamide derivatives as SIRT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Synthesis, spectral characterization and enzyme inhibition studies of different chlorinated sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. media.neliti.com [media.neliti.com]
- 7. Discovery of N-(1-(3-fluorobenzoyl)-1 H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Item - Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - American Chemical Society - Figshare [acs.figshare.com]
Application Notes and Protocols: Negishi Coupling with 3-chloro-2-fluorobenzylzinc bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the Negishi cross-coupling reaction utilizing 3-chloro-2-fluorobenzylzinc bromide. The protocols outlined are based on established methodologies for Negishi couplings with functionalized benzylzinc reagents.[1][2][3]
Introduction
The Negishi cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds by reacting an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst.[2][3] This reaction is particularly valuable in the synthesis of complex organic molecules, including pharmaceuticals, due to its high functional group tolerance.[2][4] This document outlines the preparation of 3-chloro-2-fluorobenzylzinc bromide and its subsequent use in a palladium-catalyzed Negishi coupling reaction.
The use of functionalized benzylzinc reagents, such as 3-chloro-2-fluorobenzylzinc bromide, allows for the synthesis of a wide range of diarylmethane derivatives. These structures are important pharmacophores found in numerous therapeutic agents.[4]
Experimental Protocols
Safety Precautions: Organozinc reagents can be pyrophoric and react with moisture. All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and flame-dried glassware.[2] Phosphine ligands and palladium catalysts should be handled in a well-ventilated fume hood.
Preparation of 3-chloro-2-fluorobenzylzinc bromide
This protocol describes the in situ preparation of the organozinc reagent from the corresponding benzyl bromide.
Materials:
-
3-chloro-2-fluorobenzyl bromide
-
Zinc dust (activated)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (for activation)
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, add activated zinc dust (1.5 equivalents).
-
Briefly heat the zinc dust under vacuum and cool to room temperature.
-
Add a small crystal of iodine to the zinc dust.
-
Add anhydrous THF to the flask.
-
Slowly add a solution of 3-chloro-2-fluorobenzyl bromide (1.0 equivalent) in anhydrous THF to the activated zinc suspension.
-
The reaction mixture may be gently heated (e.g., 40-50 °C) to initiate the reaction, which is often indicated by a disappearance of the iodine color.
-
Stir the mixture at room temperature until the insertion of zinc is complete (typically monitored by GC/MS analysis of quenched aliquots). The resulting solution of 3-chloro-2-fluorobenzylzinc bromide is used directly in the subsequent coupling reaction.
Negishi Coupling of 3-chloro-2-fluorobenzylzinc bromide with an Aryl Bromide
This is a general procedure for the cross-coupling reaction. Optimization of the catalyst, ligand, solvent, and temperature may be necessary for specific substrates.[2]
Materials:
-
Solution of 3-chloro-2-fluorobenzylzinc bromide in THF (from Protocol 2.1)
-
Aryl bromide (e.g., 4-bromobenzonitrile)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos, P(o-Tol)₃)
-
Anhydrous solvent (e.g., THF, DMF, Toluene)
Procedure:
-
In a separate, flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 2-5 mol%).[5]
-
Add the aryl bromide (1.0 equivalent) and anhydrous solvent to the flask.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Slowly add the solution of 3-chloro-2-fluorobenzylzinc bromide (1.2-1.5 equivalents) to the catalyst-aryl bromide mixture via cannula or syringe.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by TLC or GC/MS.[2]
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).[6]
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables provide representative data for Negishi coupling reactions of benzylzinc reagents with aryl halides, which can serve as a starting point for optimizing the reaction with 3-chloro-2-fluorobenzylzinc bromide.
Table 1: Effect of Catalyst and Ligand on Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | THF | 60 | >95 | [7] |
| 2 | Pd₂(dba)₃ (2.5) | XPhos (5) | Toluene | 80 | 92 | [7] |
| 3 | PdCl₂(dppf) (5) | - | THF | 77 | High | [8] |
| 4 | CoBr₂ (10) | - | DMAc | 80 | ~70-90 | [4] |
Table 2: Substrate Scope and Reaction Conditions
| Benzylzinc Reagent | Aryl Halide | Catalyst/Ligand | Solvent | Time (h) | Yield (%) | Reference |
| Benzylzinc bromide | 4-Bromobenzonitrile | CoBr₂ | DMAc | 20 | 85 | [4] |
| 4-Cyanobenzylzinc bromide | 4-Iodotoluene | CoBr₂ | DMAc | 20 | 91 | [4] |
| Benzylzinc chloride | 4-Bromoanisole | Pd(PPh₃)₄ | THF | - | - | [5] |
| 2-Naphthylmethylzinc bromide | 1-Bromo-4-fluorobenzene | CoBr₂ | DMAc | 20 | 78 | [4] |
Visualizations
Diagram 1: General Workflow for Negishi Coupling
Caption: Workflow for the preparation and coupling of 3-chloro-2-fluorobenzylzinc bromide.
Diagram 2: Catalytic Cycle of Negishi Coupling
Caption: The catalytic cycle of a palladium-catalyzed Negishi cross-coupling reaction.[2][9]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Negishi Coupling [organic-chemistry.org]
- 4. Synthesis of diarylmethanes by means of Negishi cross-coupling enabled by cobalt-solvent coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
The Role of the 3-Chloro-2-fluorobenzamide Scaffold in Medicinal Chemistry: Applications and Protocols
Introduction: While direct research on 3-Chloro-2-fluorobenzamide is limited in publicly available literature, its core structure, the 3-chloro-2-fluorophenyl moiety, serves as a crucial building block in the development of potent and selective therapeutic agents. This document details the application of this structural motif in medicinal chemistry, focusing on its role in the design of kinase and protease inhibitors. We provide an overview of its utility, quantitative biological data for key derivatives, and detailed experimental protocols relevant to the synthesis and evaluation of these compounds.
Application Notes
The 3-chloro-2-fluorophenyl group is a key pharmacophore in several classes of biologically active molecules, primarily due to the electronic properties conferred by its halogen substituents. The electron-withdrawing nature of both chlorine and fluorine atoms can influence the binding affinity of a molecule to its target protein and can also impact its metabolic stability and pharmacokinetic properties.
Aurora Kinase Inhibition in Oncology
The 3-chloro-2-fluorobenzoyl moiety is a critical component of a novel class of pyrimidine-based Aurora kinase inhibitors. Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in the regulation of mitosis and are frequently overexpressed in various human cancers.[1][2] Inhibition of these kinases is a promising strategy for cancer therapy.
Derivatives incorporating the (3-chloro-2-fluorophenyl)methanone scaffold have been shown to be potent inhibitors of Aurora A kinase.[3][4] These compounds are being investigated for their potential to reduce the levels of MYC oncoproteins (cMYC and MYCN), which are implicated in the progression of numerous cancers, including small-cell lung cancer (SCLC).[5] The 3-chloro-2-fluorophenyl group in these inhibitors occupies a specific region of the ATP-binding pocket of the kinase, contributing to the overall binding affinity and selectivity of the compound.[3]
Covalent Inhibition of Viral Proteases
The chlorofluoroacetyl group, a related structural motif, has been employed as a "warhead" in the design of covalent inhibitors targeting the 3C-like protease (3CLpro) of SARS-CoV-2, the causative agent of COVID-19.[6][7] 3CLpro is a cysteine protease that is essential for viral replication, making it an attractive target for antiviral drug development.
Chlorofluoroacetamide derivatives act as irreversible inhibitors by forming a covalent bond with the catalytic cysteine residue (Cys145) in the active site of 3CLpro.[6] The stereochemistry of the chlorofluoroacetyl group has been shown to be crucial for potent inhibition.[8] This application highlights the utility of the chloro-fluoro-substituted scaffold in the design of targeted covalent inhibitors for infectious diseases.
Quantitative Data
The following tables summarize the biological activity of representative compounds containing the 3-chloro-2-fluorophenyl or related moieties.
Table 1: In Vitro Activity of Pyrimidine-Based Aurora A Kinase Inhibitors [4]
| Compound ID | Structure | Aurora A IC50 (nM) | Cell Growth Inhibition IC50 (nM) (NCI-H524, SCLC cell line) |
| 1 | (S)-(3-Chloro-2-fluorophenyl)(3-((4-((5-methyl-1H-pyrazol-3-yl)amino)-6-(4-ethylpiperazin-1-yl)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone | 24.1 ± 7.9 | Not Reported |
| 13 | (S)-(4-Chloro-2-fluorophenyl)(3-((4-((5-methyl-1H-pyrazol-3-yl)amino)-6-(4-ethylpiperazin-1-yl)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone | 38.6 ± 7.0 | 3.36 |
| 10 | (S)-(4-Chloro-3-fluorophenyl)(3-((4-((5-methyl-1H-pyrazol-3-yl)amino)-6-(4-ethylpiperazin-1-yl)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone | 52.2 ± 8.1 | Not Reported |
| 17 | (S)-(4-Chloro-2,3-difluorophenyl)(3-((4-((5-methyl-1H-pyrazol-3-yl)amino)-6-(4-ethylpiperazin-1-yl)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone | 64.9 ± 13.7 | Not Reported |
Table 2: In Vitro Activity of Chlorofluoroacetamide-Based SARS-CoV-2 3CLpro Inhibitors [8][9]
| Compound ID | Structure | 3CLpro IC50 (nM) | Antiviral Activity EC50 (nM) (SARS-CoV-2 infected VeroE6/TMPRSS2 cells) |
| 8a (YH-6) | (R)-N-((S)-1-(((S)-4-(benzyloxy)-1-oxobutan-2-yl)amino)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)-2-chloro-2-fluoroacetamide | 3.8 | 29 |
| 9 | (S)-N-((S)-1-(((S)-4-(benzyloxy)-1-oxobutan-2-yl)amino)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)-2-chloro-2-fluoroacetamide | 21 | Not Reported |
| Nirmatrelvir | N/A | 0.8 | 74 |
| PF-00835231 | N/A | 3.7 | Not Reported |
Experimental Protocols
Protocol 1: General Synthesis of a Substituted Benzamide from a Benzoic Acid
This protocol provides a general method for the synthesis of a benzamide from the corresponding benzoic acid, which can be adapted for the synthesis of this compound from 3-Chloro-2-fluorobenzoic acid.
Materials:
-
Substituted benzoic acid (e.g., 3-Chloro-2-fluorobenzoic acid) (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.2 - 2.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Ammonia solution (e.g., 28% in water) or gaseous ammonia
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware, magnetic stirrer, and fume hood
Procedure:
-
Acid Chloride Formation: a. In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the substituted benzoic acid (1.0 eq) in anhydrous DCM. b. Add a catalytic amount of dimethylformamide (DMF) (1-2 drops). c. Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. d. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution). e. Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
Amidation: a. Dissolve the crude acid chloride in anhydrous DCM or THF and cool to 0 °C. b. Slowly add an excess of concentrated ammonia solution or bubble gaseous ammonia through the solution. c. Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours. d. Quench the reaction by adding water. e. Extract the aqueous layer with DCM or ethyl acetate. f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: a. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure substituted benzamide.
Protocol 2: Aurora A Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of a compound against Aurora A kinase.
Materials:
-
Recombinant human Aurora A kinase
-
Fluorescently labeled peptide substrate (e.g., Kemptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (dissolved in DMSO)
-
Microplate reader capable of measuring fluorescence
Procedure:
-
Preparation of Reagents: a. Prepare a stock solution of the test compound in 100% DMSO. b. Serially dilute the test compound in assay buffer to the desired concentrations. c. Prepare solutions of Aurora A kinase, fluorescently labeled peptide substrate, and ATP in assay buffer.
-
Assay: a. In a 96-well or 384-well microplate, add the test compound at various concentrations. b. Add the Aurora A kinase solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding. c. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. d. Incubate the reaction mixture at 30 °C for a specified time (e.g., 60 minutes). e. Stop the reaction by adding a stop solution (e.g., EDTA).
-
Data Analysis: a. Measure the fluorescence of each well using a microplate reader. b. Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control. c. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualizations
Caption: Synthetic scheme for a pyrimidine-based Aurora kinase inhibitor.
Caption: Simplified Aurora A kinase signaling pathway and point of inhibition.
References
- 1. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dlib.hust.edu.vn [dlib.hust.edu.vn]
- 9. biorxiv.org [biorxiv.org]
Synthetic Routes to Fluorinated Quinolines Using Fluorinated Benzamides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of fluorinated quinolines and related nitrogen-containing heterocycles, with a focus on methods utilizing fluorinated benzamides as key starting materials. The incorporation of fluorine atoms into the quinoline scaffold is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties. The synthetic routes outlined below offer robust and versatile methods for accessing these valuable compounds.
Route 1: Vilsmeier-Haack Cyclization of Fluorinated N-Arylacetamides
The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of electron-rich aromatic compounds. This approach can be effectively applied to the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. By employing fluorinated N-arylacetamides, this reaction provides a direct route to fluorinated quinoline derivatives. The resulting 2-chloro-3-formylquinoline is a versatile intermediate for further functionalization.
The reaction proceeds via the formation of a Vilsmeier reagent from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), which then acts on the N-arylacetamide to induce cyclization. The presence of electron-donating groups on the N-arylacetamide has been shown to facilitate the reaction.[1][2][3]
Quantitative Data
The yields of 2-chloro-3-formylquinolines from various substituted N-arylacetamides via the Vilsmeier-Haack reaction are summarized in the table below. It is important to note that while the general method is applicable to fluorinated substrates, specific yield data for these analogues is not extensively reported in the literature. The presented data is for non-fluorinated and other substituted acetanilides, serving as a reference for expected outcomes.
| Starting N-Arylacetamide | Product | Yield (%) | Reference |
| Acetanilide | 2-Chloro-3-formylquinoline | 60-80 | [4] |
| o-Methylacetanilide | 2-Chloro-8-methyl-3-formylquinoline | 60-80 | [4] |
| m-Methoxyacetanilide | 2-Chloro-7-methoxy-3-formylquinoline | Good | |
| p-Nitroacetanilide | 2-Chloro-6-nitro-3-formylquinoline | Moderate |
Experimental Protocol: Synthesis of 6-Fluoro-2-chloro-3-formylquinoline
This protocol is a representative procedure adapted from general methods for the Vilsmeier-Haack cyclization of N-arylacetamides.[3][4]
Materials:
-
4-Fluoro-N-phenylacetamide (1 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Phosphoryl chloride (POCl₃) (18 mL)
-
Crushed ice
-
Sodium bicarbonate solution (saturated)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a calcium chloride drying tube, cool 5 mL of DMF to 0°C in an ice bath.
-
Slowly add 18 mL of POCl₃ to the cooled DMF with constant stirring.
-
After the addition is complete, add 4-fluoro-N-phenylacetamide (1 mmol) to the mixture in portions.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture under reflux at 80-90°C for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product and purify it by recrystallization from ethanol to yield 6-fluoro-2-chloro-3-formylquinoline.
Reaction Workflow
Caption: Workflow for the Vilsmeier-Haack synthesis of fluorinated quinolines.
Route 2: Cobalt-Catalyzed C-H Activation/Annulation of Benzamides with Fluoroalkylated Alkynes
A modern and efficient method for the synthesis of fluoroalkylated isoquinolinones involves the cobalt-catalyzed C-H activation and annulation of benzamides with fluorine-containing alkynes.[5][6][7] While this reaction yields isoquinolinones, it is a highly relevant and powerful strategy starting from benzamides and provides access to a closely related class of fluorinated N-heterocycles. The use of an inexpensive cobalt catalyst makes this method attractive for its cost-effectiveness.[5]
The reaction generally proceeds with good to excellent yields and moderate regioselectivity, affording separable mixtures of 3- and 4-fluoroalkylated isoquinolinones.[5][6]
Quantitative Data
The following table summarizes the results for the cobalt-catalyzed C-H activation/annulation of various benzamides with fluoroalkylated alkynes.
| Benzamide | Fluoroalkylated Alkyne | Product(s) | Combined Yield (%) | Regioisomeric Ratio (3-isomer : 4-isomer) | Reference |
| Benzamide | 1-Phenyl-2-(trifluoromethyl)acetylene | 3/4-(Trifluoromethyl)isoquinolinones | 90 | (30:70) | [5] |
| 4-Methylbenzamide | 1-Phenyl-2-(trifluoromethyl)acetylene | 6-Methyl-3/4-(trifluoromethyl)isoquinolinones | 85 | (29:71) | [5] |
| 4-Methoxybenzamide | 1-Phenyl-2-(trifluoromethyl)acetylene | 6-Methoxy-3/4-(trifluoromethyl)isoquinolinones | 88 | (31:69) | [5] |
| 4-(Trifluoromethyl)benzamide | 1-Phenyl-2-(trifluoromethyl)acetylene | 6-(Trifluoromethyl)-3/4-(trifluoromethyl)isoquinolinones | 82 | (33:67) | [5] |
| 3-Chlorobenzamide | 1-Phenyl-2-(trifluoromethyl)acetylene | 7-Chloro-3/4-(trifluoromethyl)isoquinolinones | 83 | (28:72) | [5] |
| Benzamide | 1-Phenyl-2-(pentafluoroethyl)acetylene | 3/4-(Pentafluoroethyl)isoquinolinones | 86 | (32:68) | [5] |
Experimental Protocol: Synthesis of 3-Phenyl-4-(trifluoromethyl)isoquinolin-1(2H)-one and 4-Phenyl-3-(trifluoromethyl)isoquinolin-1(2H)-one
This protocol is based on the procedure reported by Konno and coworkers.[5]
Materials:
-
Benzamide (0.5 mmol)
-
1-Phenyl-2-(trifluoromethyl)acetylene (0.55 mmol)
-
Co(acac)₂·2H₂O (10 mol %)
-
KOAc (1.0 mmol)
-
AgNO₃ (1.0 mmol)
-
2,2,2-Trifluoroethanol (TFE) (5.0 mL)
-
Nitrogen atmosphere
Procedure:
-
To an oven-dried reaction vessel, add benzamide (0.5 mmol), Co(acac)₂·2H₂O (10 mol %), and KOAc (1.0 mmol).
-
Evacuate the vessel and backfill with nitrogen.
-
Add 2,2,2-trifluoroethanol (5.0 mL) and 1-phenyl-2-(trifluoromethyl)acetylene (0.55 mmol) to the vessel via syringe.
-
Add AgNO₃ (1.0 mmol) to the mixture.
-
Stir the reaction mixture at 80°C for 18 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to separate the regioisomers and obtain the desired fluoroalkylated isoquinolinones.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the Co-catalyzed C-H activation/annulation.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. | Semantic Scholar [semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. chemijournal.com [chemijournal.com]
- 5. Cobalt-Catalyzed C–H Activation/Annulation of Benzamides with Fluorine-Containing Alkynes: A Route to 3- and 4-Fluoroalkylated Isoquinolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
Application Note: Synthesis of Fluoro Benzamide Compounds from Halogenated Benzonitriles
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluoro benzamide scaffolds are crucial pharmacophores in modern drug discovery, valued for their ability to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of bioactive molecules. This document provides detailed protocols for a robust two-step synthesis of high-purity fluoro benzamide compounds, starting from readily available halogenated benzonitriles. The described methodology involves an initial nucleophilic aromatic substitution (SNAr) for fluorination, followed by a selective partial hydrolysis of the nitrile group.
Overall Synthetic Pathway
The primary strategy for converting halogenated benzonitriles to fluoro benzamides involves two key transformations:
-
Fluorination via Halogen Exchange (Halex) Reaction : A halogen atom (typically chlorine or bromine) or a nitro group on the benzonitrile ring is displaced by a fluoride ion.
-
Partial Hydrolysis : The resulting fluoro benzonitrile is then carefully hydrolyzed to the corresponding fluoro benzamide, avoiding over-hydrolysis to the carboxylic acid.
A patent describes a method involving an initial fluorination reaction with an alkaline metal fluoride, followed by partial hydrolysis to obtain the fluoro benzamide.[1]
Caption: Two-step synthesis of fluoro benzamides from halogenated benzonitriles.
Experimental Protocols
Protocol 1: Fluorination of Halogenated Benzonitrile
This protocol is based on the fluorination of a halogenated benzonitrile using anhydrous potassium fluoride and a phase-transfer catalyst in an aprotic polar solvent.[1]
Materials:
-
Halogenated benzonitrile (e.g., 4-chlorobenzonitrile)
-
Anhydrous potassium fluoride (KF)
-
Phase-transfer catalyst (e.g., a quaternary ammonium salt)
-
Aprotic polar solvent (e.g., N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc))
-
Standard laboratory glassware, reflux condenser, and magnetic stirrer with heating
Caption: Workflow for the fluorination of halogenated benzonitriles.
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add the halogenated benzonitrile (1 equivalent), anhydrous potassium fluoride (2-3 equivalents), the phase-transfer catalyst (0.01–0.1 equivalents), and the solvent (2-3 times the molar amount of the benzonitrile).[1]
-
Heat the reaction mixture to reflux, typically between 150–165 °C, with vigorous stirring.[1]
-
Monitor the reaction's progress using a suitable analytical technique (e.g., GC-MS or TLC) until the starting material is consumed.
-
Once complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove inorganic salts (e.g., KCl and excess KF).
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting crude fluoro benzonitrile can be purified by vacuum distillation or column chromatography.
Protocol 2: Partial Hydrolysis of Fluoro Benzonitrile
This protocol describes the selective hydrolysis of the nitrile functionality to a primary amide using hydrogen peroxide under basic conditions, which can yield a product with high purity.[1] An alternative, more general method using sodium hydroxide is also presented.[2]
Materials:
-
Fluoro benzonitrile
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30-35% aqueous)
-
Catalytic amount of an alkali (e.g., NaOH or K₂CO₃)
-
Solvent (e.g., water, or for the alternative method, Isopropyl Alcohol (IPA))
-
Standard laboratory glassware and magnetic stirrer
Caption: Workflow for the partial hydrolysis of fluoro benzonitriles.
Procedure (H₂O₂ Method):
-
In a reaction flask, dissolve the fluoro benzonitrile intermediate in an aqueous hydrogen peroxide solution.[1]
-
Add a catalytic amount of a suitable alkali (e.g., sodium hydroxide).
-
Stir the mixture at a controlled temperature. The reaction is often exothermic and may require initial cooling, followed by gentle heating (e.g., 40-60 °C) to ensure completion. Careful temperature control is crucial to prevent over-hydrolysis.[3]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the fluoro benzamide product often precipitates from the aqueous solution upon cooling.
-
Collect the solid product by filtration, wash with cold water to remove any remaining base, and dry under vacuum. This method can yield fluoro benzamide with a purity greater than 99.5%.[1]
Alternative Procedure (NaOH/IPA Method):
-
In a round-bottom flask, charge the benzonitrile (2 mmol), sodium hydroxide (2 mmol), and isopropyl alcohol (1.0 mL).[2]
-
Heat the reaction mixture to 60 °C and stir for 24 hours, monitoring progress by TLC.[2]
-
After completion, dissolve the crude mixture in dichloromethane, filter to remove solids, and evaporate the solvent.[2]
-
Purify the residue by column chromatography (hexane/EtOAc) to yield the pure amide product.[2]
Data Presentation
Table 1: Representative Reaction Conditions for Fluorination
| Starting Material | Fluorinating Agent | Catalyst | Solvent | Temperature (°C) | Reference |
| Halogenated Benzonitrile | Anhydrous KF | Quaternary Ammonium Salt | DMF or DMAc | 150–165 | [1] |
| Halogen-nitro-benzaldehyde | Not specified | Not specified | Acetonitrile, Benzonitrile, etc. | Not specified | [4] |
Table 2: Substrate Scope for Nitrile Hydrolysis using NaOH/IPA
This table summarizes the yields for the hydration of various substituted benzonitriles to their corresponding benzamides using the NaOH/IPA method.[2]
| Substrate (Benzonitrile) | Substituent Position | Yield (%) |
| 4-Fluorobenzonitrile | para | 69-97% |
| 4-Chlorobenzonitrile | para | 69-97% |
| 4-Bromobenzonitrile | para | 69-97% |
| 4-Iodobenzonitrile | para | 69-97% |
| 3-Halogenated Benzonitriles | meta | 61-73% |
| 2-Halogenated Benzonitriles | ortho | 61-73% |
| 4-Methoxybenzonitrile | para | Excellent |
| 4-Methylbenzonitrile | para | Excellent |
| 3-Methoxybenzonitrile | meta | Excellent |
| 3-Methylbenzonitrile | meta | Excellent |
| 2-Methoxybenzonitrile | ortho | 89% |
Disclaimer: These protocols are intended as a guide and may require optimization based on the specific substrate and laboratory conditions. All procedures should be performed by trained personnel with appropriate safety precautions.
References
- 1. CN101503372A - A kind of preparation method of fluorobenzamide compound - Google Patents [patents.google.com]
- 2. oatext.com [oatext.com]
- 3. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 4. EP0061113B1 - Method for the preparation of optionally substituted fluoronitrobenzaldehydes - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-2-fluorobenzamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-Chloro-2-fluorobenzamide. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method for synthesizing this compound is a two-step process. The first step involves the conversion of 3-Chloro-2-fluorobenzoic acid to its more reactive acid chloride derivative, 3-Chloro-2-fluorobenzoyl chloride. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent step is the amidation of the synthesized acid chloride with an ammonia source, such as aqueous or gaseous ammonia, to yield the final product.
Q2: I am seeing a low yield of my final product. What are the primary factors that could be responsible?
A2: Low yields can stem from several factors. In the first step (acid chloride formation), incomplete conversion of the carboxylic acid or degradation of the product can occur. In the second step (amidation), the presence of moisture can lead to the hydrolysis of the highly reactive acid chloride back to the carboxylic acid.[1] Additionally, inadequate temperature control during the addition of the ammonia source can promote side reactions.
Q3: What are the typical impurities I might encounter in my final product?
A3: The most common impurity is the unreacted starting material, 3-Chloro-2-fluorobenzoic acid, which can arise from the hydrolysis of the acid chloride intermediate. Other potential impurities include byproducts from side reactions, which can be minimized by carefully controlling the reaction conditions.
Q4: What is the recommended method for purifying the crude this compound?
A4: Recrystallization is often the preferred method for purifying aromatic amides like this compound.[2] Suitable solvent systems can be determined through small-scale solubility tests. If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel can be employed as an alternative or supplementary purification step.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of 3-Chloro-2-fluorobenzoyl chloride (Step 1) | 1. Incomplete reaction. 2. Deactivated chlorinating agent (e.g., thionyl chloride). 3. Reaction temperature is too low. | 1. Increase the reaction time or temperature moderately. 2. Use a fresh bottle of the chlorinating agent. 3. Ensure the reaction is conducted at the appropriate temperature, often requiring heating under reflux. |
| Low yield of this compound (Step 2) | 1. Hydrolysis of the acid chloride intermediate due to moisture. 2. Incomplete amidation reaction. 3. Formation of side products due to poor temperature control. | 1. Ensure all glassware is thoroughly dried and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Use a sufficient excess of the ammonia source and allow for adequate reaction time. 3. Add the ammonia source slowly to the acid chloride solution while maintaining a low temperature (e.g., 0 °C) to control the exothermic reaction.[3] |
| Product is an oil or difficult to crystallize | 1. Presence of impurities. 2. Residual solvent. | 1. Purify the crude product using column chromatography. 2. Ensure the product is thoroughly dried under a high vacuum. |
| Reaction mixture turns dark | 1. Decomposition of starting materials or product. 2. Side reactions occurring at elevated temperatures. | 1. Maintain lower reaction temperatures, especially during the amidation step. 2. Consider purifying the starting materials if they are of low quality. |
Experimental Protocols
A detailed methodology for the two-step synthesis of this compound is provided below.
Protocol 1: Synthesis of 3-Chloro-2-fluorobenzoyl chloride
Materials:
-
3-Chloro-2-fluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene or dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend 3-Chloro-2-fluorobenzoic acid (1 equivalent) in anhydrous toluene or DCM.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5 - 2.0 equivalents) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 3-Chloro-2-fluorobenzoyl chloride can be used in the next step without further purification.
Protocol 2: Synthesis of this compound
Materials:
-
Crude 3-Chloro-2-fluorobenzoyl chloride
-
Aqueous ammonia (e.g., 28-30%) or a solution of ammonia in an organic solvent
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the crude 3-Chloro-2-fluorobenzoyl chloride in an anhydrous solvent such as DCM or THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add an excess of the ammonia solution (2-3 equivalents) dropwise to the stirred solution of the acid chloride, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Process
To aid in understanding the experimental and troubleshooting workflows, the following diagrams are provided.
References
Technical Support Center: Purification of Crude 3-Chloro-2-fluorobenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Chloro-2-fluorobenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and commonly used purification techniques for this compound are recrystallization and column chromatography. Recrystallization is often sufficient for removing minor impurities of different polarity, especially if the product is the major component. For complex mixtures or to achieve very high purity, column chromatography is the recommended method.
Q2: What are the potential impurities I might encounter in my crude this compound?
A2: Common impurities can include unreacted starting materials, such as 3-chloro-2-fluorobenzoic acid or the corresponding acylating agent, and byproducts from the amidation reaction. Hydrolysis of the benzamide to the corresponding carboxylic acid can also occur if moisture is present during the synthesis or workup. Additionally, colored impurities may arise from oxidation or side reactions, a common issue with halogenated aromatic compounds.[1]
Q3: My purified this compound is discolored (e.g., yellow or brown). What is the cause and how can I fix it?
A3: Discoloration in halogenated aromatic compounds is often due to the presence of trace oxidized impurities.[1] For minor color impurities, recrystallization with the addition of a small amount of activated charcoal can be effective. The charcoal adsorbs the colored impurities, which are then removed during hot filtration.
Q4: How can I assess the purity of my final this compound product?
A4: Purity can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) provides a quick qualitative assessment. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. Structural confirmation and the absence of proton-containing impurities can be verified by ¹H NMR spectroscopy. The melting point of the purified solid can also be a good indicator of purity when compared to the literature value.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product does not crystallize upon cooling. | The solution is not saturated (too much solvent was used). | - Concentrate the solution by carefully evaporating some of the solvent. - Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. - Add a seed crystal of pure this compound. |
| Product "oils out" instead of forming crystals. | The solution is too concentrated, or it is being cooled too quickly. The presence of significant impurities can also lower the melting point. | - Reheat the solution until the oil redissolves. - Add a small amount of additional hot solvent to slightly decrease the concentration. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Low recovery of purified product. | Too much solvent was used during dissolution. The product has significant solubility in the cold recrystallization solvent. Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent required to fully dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. - Use a pre-heated funnel and filter paper for hot filtration. |
| Product is still impure after recrystallization. | The chosen solvent does not effectively differentiate between the product and the impurity (co-crystallization). | - Perform a second recrystallization using a different solvent system. - Consider an alternative purification method like column chromatography. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of product and impurities. | The mobile phase (eluent) composition is not optimal. The column is overloaded with crude material. | - Optimize the mobile phase using TLC to achieve a target Rf value of 0.2-0.3 for this compound. - Reduce the amount of crude material loaded onto the column. - Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity. |
| Product elutes too quickly (high Rf value). | The mobile phase is too polar. | - Decrease the proportion of the more polar solvent in your mobile phase (e.g., reduce the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| Product does not elute from the column (low Rf value). | The mobile phase is not polar enough. | - Increase the proportion of the more polar solvent in your mobile phase. |
| Streaking or tailing of the product band. | The compound is interacting too strongly with the acidic silica gel. The column is overloaded. | - Add a small amount (0.5-1%) of a modifier like triethylamine to the mobile phase to neutralize acidic sites on the silica gel. - Reduce the amount of material loaded onto the column. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for the recrystallization of crude this compound. The ideal solvent system should be determined experimentally on a small scale first. A mixture of ethanol and water is often a good starting point for substituted benzamides.[2]
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol and stir to dissolve. Continue adding hot ethanol in small portions until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to a gentle boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or charcoal.[3]
-
Crystallization: Add hot deionized water dropwise to the hot ethanol solution until the solution becomes faintly and persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture. Allow the crystals to air-dry on the filter paper or in a desiccator.
Visualizations
Caption: A decision-making workflow for selecting a purification method.
Caption: Troubleshooting common issues encountered during recrystallization.
References
Technical Support Center: Reactions Involving 3-Chloro-2-fluorobenzamide
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for reactions involving 3-Chloro-2-fluorobenzamide. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Section 1: Synthesis of this compound
The most common route to synthesizing this compound is through the amidation of its corresponding carboxylic acid, 3-Chloro-2-fluorobenzoic acid. This can be achieved via direct coupling with an ammonia source or by first converting the carboxylic acid to a more reactive species like an acyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The primary method is the formation of an amide bond starting from 3-Chloro-2-fluorobenzoic acid. This typically involves activating the carboxylic acid with a coupling reagent, followed by the addition of an amine (in this case, an ammonia source). An alternative is the conversion of the carboxylic acid to 3-chloro-2-fluorobenzoyl chloride using a reagent like thionyl chloride (SOCl₂), which then readily reacts with ammonia.
Section 2: Troubleshooting Amide Bond Formation
Low yields and side reactions are common issues in amide synthesis. The following section addresses these challenges.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction to form a this compound derivative has a low yield. What are the common causes?
A1: Several factors can lead to low product yield in amide coupling reactions. The most frequent issues include:
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Incomplete Carboxylic Acid Activation: The coupling reagent may be inefficient, used in insufficient amounts, or degraded due to moisture.[1]
-
Amine Deactivation: The amine nucleophile can be protonated by the carboxylic acid, rendering it non-nucleophilic and unable to participate in the coupling reaction.[1][2]
-
Steric Hindrance: The presence of substituents near the reaction centers, such as the ortho-fluorine atom in this case, can physically block the reaction, leading to slower or incomplete coupling.[1]
-
Hydrolysis: The presence of water in the reaction can hydrolyze the activated carboxylic acid intermediate, preventing amide formation. It is critical to use anhydrous solvents and reagents.[1]
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or choice of base can significantly hinder the reaction's progress.[1]
Q2: Which coupling reagents and solvents are recommended for synthesizing substituted benzamides?
A2: The choice of coupling reagent and solvent is critical for success. For sterically hindered or electron-deficient partners, stronger coupling agents are often required. Polar aprotic solvents are generally preferred.
| Coupling Reagent | Typical Equivalents | Recommended Base (eq.) | Recommended Solvents | Notes |
| HATU | 1.0 - 1.5 | DIPEA (2.0) | DMF, DCM | Highly efficient, especially for difficult couplings.[1] |
| EDC/HOBt | 1.0 - 1.5 (each) | DIPEA or Et₃N (2.0) | DMF, DCM, CH₃CN | A classic combination; HOBt helps suppress side reactions like racemization.[1] |
| SOCl₂ | 1.5 - 2.0 | None (then add amine with base) | Toluene, DCM (often neat) | Converts acid to acyl chloride; can be harsh and may require elevated temperatures.[3] |
| DMTMM | 1.0 - 1.5 | NMM (1.0 - 2.0) | MeCN, THF | Effective for reluctant anilines and can sometimes be used in protic solvents. |
Q3: I am observing significant side reactions. How can I minimize them?
A3: Side reactions often arise from the high reactivity of the intermediates or suboptimal conditions.
-
Anhydride Formation: The activated carboxylic acid can react with another molecule of carboxylic acid to form an anhydride, which is less reactive than the activated species. This can be minimized by adding the amine soon after the pre-activation period.[3]
-
Hydrolysis: As mentioned, ensure all reagents and solvents are anhydrous to prevent hydrolysis of the activated acid.[1]
-
Racemization: If your amine or carboxylic acid contains a chiral center, racemization can occur. Adding an auxiliary nucleophile like HOBt or running the reaction at a lower temperature can help suppress it.[1]
Section 3: Downstream Reactions of this compound
The amide functional group in this compound can undergo further transformations, most commonly reduction or hydrolysis.
Frequently Asked Questions (FAQs)
Q1: How can I reduce the amide group of this compound?
A1: The amide can be reduced to the corresponding amine, 3-Chloro-2-fluorobenzylamine, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[4][5] This reaction involves the complete removal of the carbonyl oxygen.[4]
Q2: Can this compound be converted back to the carboxylic acid?
A2: Yes, the amide bond can be cleaved through hydrolysis to yield 3-Chloro-2-fluorobenzoic acid and ammonia. This is typically achieved by heating the amide in a strong aqueous acid or base.[4] The reaction is generally irreversible because under acidic conditions the resulting ammonia is protonated, and under basic conditions the carboxylic acid is deprotonated.[4]
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU [1]
-
Dissolve 3-Chloro-2-fluorobenzoic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Section 4: Purification and Analysis
Proper purification and characterization are essential to ensure the quality of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the best methods for purifying this compound and its derivatives?
A1: The most common purification techniques are recrystallization and flash column chromatography.[6] The choice depends on the physical state of the product and the nature of the impurities. Recrystallization is ideal for solid products with thermally stable properties, while column chromatography is versatile for both solid and oil products and is effective at separating compounds with different polarities.[6]
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of analytical techniques is recommended for full characterization:
-
High-Performance Liquid Chromatography (HPLC): This is the standard method for assessing the purity of the compound with high accuracy.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, while ¹⁹F NMR is particularly useful for fluorine-containing compounds.
-
Infrared (IR) Spectroscopy: This technique helps to confirm the presence of key functional groups, such as the amide C=O and N-H stretches.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity.[7]
Troubleshooting Table for Purification [6]
| Problem | Possible Cause | Solution |
| Recrystallization: Product does not crystallize ("oils out"). | The solution is not saturated, or the cooling process is too rapid. | Concentrate the solution by evaporating some solvent. Allow the solution to cool more slowly. Try scratching the inside of the flask or adding a seed crystal. |
| Recrystallization: Low recovery of purified product. | Too much solvent was used, or the product is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent to dissolve the product. Ensure the solution is thoroughly cooled in an ice bath before filtration. |
| Column Chromatography: Poor separation of product and impurities. | The chosen solvent system (mobile phase) is inappropriate. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.25-0.35 for the desired product. |
| Column Chromatography: Product does not elute from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. |
References
Technical Support Center: Purification of 3-Chloro-2-fluorobenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 3-Chloro-2-fluorobenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for purifying this compound, which is a solid at room temperature, are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.
Q2: What are the likely impurities in a crude sample of this compound?
A2: The impurities present in your sample will largely depend on the synthetic route used.
-
If synthesized from 3-chloro-2-fluorobenzoic acid:
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Unreacted 3-chloro-2-fluorobenzoic acid.
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Residual coupling agents (e.g., thionyl chloride, oxalyl chloride) and their byproducts.
-
Side products from the amination step.
-
-
If synthesized by hydrolysis of 3-chloro-2-fluorobenzonitrile:
-
Unreacted 3-chloro-2-fluorobenzonitrile.
-
3-chloro-2-fluorobenzoic acid, if the amide is over-hydrolyzed.
-
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining the purity of this compound. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative assessment of purity and to monitor the progress of purification.
Troubleshooting Guides
Recrystallization
Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent.
Problem: The compound does not dissolve in the hot solvent.
-
Possible Cause: The solvent is not appropriate for your compound, or you have not added enough solvent.
-
Solution:
-
Ensure you are using a suitable solvent. For amides like this compound, polar solvents or mixtures containing a polar component are often effective.
-
Gradually add more hot solvent until the compound dissolves. Be careful not to add a large excess, as this will reduce your recovery yield.
-
Problem: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The solution is supersaturated, the cooling is too rapid, or the melting point of the compound is lower than the boiling point of the solvent.
-
Solution:
-
Reheat the solution until the oil redissolves.
-
Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.
-
Scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.
-
Add a seed crystal of pure this compound to the cooled solution.
-
Problem: Low recovery of the purified product.
-
Possible Cause: Too much solvent was used, or the compound is significantly soluble in the cold solvent.
-
Solution:
-
Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Ensure the solution is thoroughly cooled, preferably in an ice bath, before filtering the crystals.
-
Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
-
Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[1]
Problem: Poor separation of this compound from impurities.
-
Possible Cause: The mobile phase (eluent) is not optimized, or the column was not packed properly.
-
Solution:
-
Use Thin-Layer Chromatography (TLC) to screen for an optimal mobile phase. A good mobile phase will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities.
-
Ensure the column is packed uniformly without any air bubbles or cracks.
-
Consider using a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity.
-
Problem: The compound is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough.
-
Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
Data Presentation
The following tables provide illustrative data for the purification of this compound. Please note that this data is for guidance and the optimal conditions should be determined experimentally.
Table 1: Illustrative Recrystallization Solvent Screening
| Recrystallization Solvent System | Purity Before (%) | Purity After (%) | Recovery Yield (%) | Observations |
| Ethanol/Water (80:20) | 90 | 98 | 85 | Good crystal formation. |
| Isopropanol | 90 | 96 | 75 | Slower crystallization. |
| Ethyl Acetate/Hexane (50:50) | 90 | 97 | 80 | Fine needles formed. |
| Toluene | 90 | 95 | 70 | Some oiling out observed initially. |
Table 2: Illustrative Column Chromatography Conditions
| Stationary Phase | Mobile Phase (Eluent) | Purity Before (%) | Purity After (%) | Recovery Yield (%) |
| Silica Gel (230-400 mesh) | Gradient: 10% to 40% Ethyl Acetate in Hexane | 85 | >99 | 90 |
| Alumina (neutral) | Isocratic: 30% Ethyl Acetate in Hexane | 85 | 98 | 88 |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 50 mg of crude this compound. Add a few drops of the chosen solvent and heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature.
Protocol 2: Column Chromatography of this compound
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane). Pour the slurry into the chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Carefully add the mobile phase to the top of the column and begin collecting fractions.
-
Gradient Elution (Recommended): Gradually increase the polarity of the mobile phase (e.g., from 10% to 40% ethyl acetate in hexane) to elute the compound and any more polar impurities.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Experimental workflows for recrystallization and column chromatography.
References
Stability and degradation issues of 3-Chloro-2-fluorobenzamide under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 3-Chloro-2-fluorobenzamide under various reaction conditions. This resource is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
Based on the chemical structure, featuring an amide linkage and a substituted aromatic ring, the primary factors influencing the stability of this compound are expected to be pH, temperature, oxidizing agents, and light exposure.[1][2]
Q2: What is a forced degradation study and why is it important for this compound?
A forced degradation study, or stress testing, is a series of experiments conducted under exaggerated storage conditions to accelerate the degradation of a drug substance.[2][3] These studies are crucial for:
-
Identifying potential degradation products.
-
Elucidating degradation pathways.
-
Developing and validating stability-indicating analytical methods that can resolve the active pharmaceutical ingredient (API) from its degradation products.[4][5]
-
Understanding the intrinsic stability of the molecule.[1]
Q3: What are the likely degradation pathways for this compound?
Q4: How can I monitor the degradation of this compound in my reaction?
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are the recommended analytical techniques for monitoring the degradation of this compound.[7][8][9][10] A stability-indicating method should be developed to separate the parent compound from any potential degradation products.[5][11]
Q5: Are there any known incompatibilities of this compound with common laboratory reagents or solvents?
Care should be taken when using strong acids, bases, and oxidizing agents, as these are likely to promote degradation. The choice of solvent is also important, as some solvents may contain impurities or degrade under stress conditions, leading to the formation of artifacts. It is recommended to use high-purity, inert solvents for stability studies.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram During Analysis
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | 1. Review the reaction or storage conditions (pH, temperature, light exposure) to identify potential stressors. 2. Perform a forced degradation study under controlled conditions to intentionally generate and identify degradation products. 3. Use UPLC-MS to obtain mass information of the unknown peaks to aid in their identification.[7][9][10] |
| Solvent-Related Impurities or Degradants | 1. Analyze a blank sample (solvent without the compound) to check for impurities. 2. Use a different batch or grade of the solvent. 3. Ensure the solvent is compatible with the analytical method and does not degrade under the analysis conditions. |
| Contamination from Glassware or Equipment | 1. Ensure all glassware and equipment are thoroughly cleaned and rinsed with an appropriate solvent. 2. Run a system suitability test to ensure the cleanliness of the analytical system. |
Issue 2: Low Assay Value or Loss of Purity Over Time
| Potential Cause | Troubleshooting Steps |
| Hydrolytic Degradation | 1. Control the pH of the solution. If possible, work under neutral or slightly acidic conditions. 2. Minimize exposure to moisture. Use anhydrous solvents and store the compound in a desiccator. |
| Thermal Degradation | 1. Conduct reactions at the lowest effective temperature. 2. Store the compound at the recommended temperature, protected from heat sources. A thermal degradation study can help determine the temperature sensitivity. |
| Photodegradation | 1. Protect the compound from light by using amber vials or covering glassware with aluminum foil.[2] 2. Conduct experiments under controlled lighting conditions. |
| Oxidative Degradation | 1. De-gas solvents to remove dissolved oxygen. 2. Consider performing reactions under an inert atmosphere (e.g., nitrogen or argon). 3. Avoid contact with known oxidizing agents. |
Data Presentation
The following tables summarize hypothetical quantitative data from forced degradation studies on this compound, based on typical outcomes for similar compounds.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Product (Predicted) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60 °C | 15 - 25% | 3-Chloro-2-fluorobenzoic acid |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60 °C | 20 - 30% | 3-Chloro-2-fluorobenzoic acid |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | 10 - 20% | Hydroxylated derivatives |
| Thermal (Solid) | Dry Heat | 48 hours | 80 °C | < 5% | - |
| Thermal (Solution) | In Water | 48 hours | 60 °C | 5 - 10% | 3-Chloro-2-fluorobenzoic acid |
| Photolytic (Solution) | ICH Q1B conditions | - | - | 10 - 15% | Photoproducts (e.g., dehalogenated species) |
Table 2: Stability-Indicating HPLC Method Parameters (Example)
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation (Solid): Store the solid compound in an oven at 80°C.
-
Thermal Degradation (Solution): Heat a solution of the compound in a suitable solvent (e.g., water or buffer) at 60°C.
-
Photolytic Degradation: Expose a solution of the compound to light conditions as specified in ICH guideline Q1B. A control sample should be kept in the dark.
-
-
Sample Collection and Analysis: Withdraw aliquots at appropriate time intervals. Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC or UPLC-MS method.
Visualizations
Caption: Troubleshooting logic for identifying the source of unexpected chromatographic peaks.
Caption: Predicted major degradation pathways for this compound under stress conditions.
Caption: General experimental workflow for conducting a forced degradation study.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. biomedres.us [biomedres.us]
- 4. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. diva-portal.org [diva-portal.org]
- 8. scielo.br [scielo.br]
- 9. waters.com [waters.com]
- 10. Determination of the polar pesticide degradation product N,N-dimethylsulfamide in aqueous matrices by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. saudijournals.com [saudijournals.com]
Optimization of reaction conditions for the synthesis of 3‐fluoroquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 3-fluoroquinoline.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 3-fluoroquinoline, particularly when utilizing the Gould-Jacobs reaction, which is a common and effective method.
Issue 1: Low Yield of the Desired 3-Fluoroquinoline Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Condensation Reaction | Verify Stoichiometry: Ensure a 1:1 molar ratio of 3-fluoroaniline to diethyl ethoxymethylenemalonate (DEEM). An excess of DEEM is sometimes used to drive the reaction to completion. Increase Reaction Temperature: The condensation is typically carried out at temperatures between 100-150°C. Gradually increasing the temperature within this range may improve the yield.[1][2] Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, extending the reaction time may be necessary. |
| Incomplete Cyclization | Insufficient Temperature: The cyclization step requires high temperatures, often in the range of 250-260°C, typically achieved using a high-boiling solvent like diphenyl ether.[2][3] Ensure the reaction reaches and maintains the optimal temperature. Prolonged Reaction Time: While high temperatures are necessary, prolonged heating can lead to degradation. Optimize the reaction time by monitoring the disappearance of the intermediate via TLC or HPLC. |
| Suboptimal Reaction Conditions | Solvent Choice: For the cyclization step, high-boiling inert solvents such as diphenyl ether or Dowtherm A are crucial for reaching the required temperature and can significantly improve yields.[3] Atmosphere: Conducting the cyclization under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially at high temperatures. |
| Product Loss During Workup | Precipitation: Ensure the crude product is fully precipitated from the reaction mixture upon cooling. Adding a non-polar solvent like hexane or petroleum ether can aid in precipitation. Purification: Minimize product loss during recrystallization by choosing an appropriate solvent system and avoiding excessive washing. |
Issue 2: Formation of Impurities and Byproducts
| Observed Impurity | Potential Cause | Mitigation Strategy |
| Unreacted Starting Materials | Incomplete reaction. | Optimize reaction conditions as described in "Low Yield" section. |
| Polymeric or Tarry Materials | Decomposition at high temperatures. | Carefully control the cyclization temperature and time. Use of an inert atmosphere can also minimize degradation. |
| Isomeric Byproducts | The Gould-Jacobs reaction can sometimes yield isomeric quinolone products. | While less common with meta-substituted anilines like 3-fluoroaniline, careful control of cyclization conditions can favor the desired isomer. Purification by column chromatography may be necessary to separate isomers. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing 3-fluoroquinoline?
A1: The Gould-Jacobs reaction is a widely employed and effective method for the synthesis of 4-hydroxyquinolines, which can be subsequently converted to 3-fluoroquinolines. This multi-step process begins with the condensation of an aniline (in this case, 3-fluoroaniline) with an alkoxymethylenemalonic ester, followed by thermal cyclization.[4]
Q2: What are the critical parameters to control during the Gould-Jacobs synthesis of 3-fluoroquinoline?
A2: The most critical parameters are the reaction temperatures for both the condensation and cyclization steps, and the reaction time for the cyclization. The condensation typically requires temperatures in the range of 100-150°C, while the cyclization is a high-temperature process, often exceeding 250°C.[1][2] Careful optimization of these parameters is necessary to maximize yield and minimize byproduct formation.
Q3: My cyclization reaction is not proceeding to completion. What should I do?
A3: Incomplete cyclization is a common issue. Here are a few troubleshooting steps:
-
Increase the temperature: The cyclization is a high-temperature process. Gradually increasing the reaction temperature may drive the reaction to completion.
-
Increase reaction time: If increasing the temperature is not feasible or leads to decomposition, extending the reaction time at the current temperature might improve the yield of the cyclized product. However, be mindful of potential product degradation with prolonged heating.
-
Ensure anhydrous conditions: While not always strictly necessary, ensuring your reagents and solvent are dry can sometimes improve the outcome of the reaction.
Q4: How can I purify the crude 3-fluoroquinoline product?
A4: The crude product, which often precipitates from the reaction mixture upon cooling, can be purified by several methods. Washing the crude solid with a non-polar solvent like hexane or petroleum ether helps remove the high-boiling solvent used for cyclization. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, DMF/water) or by column chromatography on silica gel.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 7-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (Gould-Jacobs Reaction)
This protocol is adapted from the general Gould-Jacobs methodology for the synthesis of the quinolone core.
Materials:
-
3-Fluoroaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether
-
Hexane or Petroleum Ether
-
Ethanol or DMF/water for recrystallization
Procedure:
-
Condensation: In a round-bottom flask, combine equimolar amounts of 3-fluoroaniline and diethyl ethoxymethylenemalonate. Heat the mixture with stirring to 130-140°C for 1-2 hours. The reaction can be monitored by the evolution of ethanol.
-
Cyclization: To the crude intermediate from the condensation step, add diphenyl ether. Heat the mixture to 250-260°C under an inert atmosphere (e.g., nitrogen) and maintain this temperature for 30-60 minutes. Monitor the reaction progress by TLC.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add hexane or petroleum ether to precipitate the crude product and to help remove the diphenyl ether.
-
Collect the solid by filtration and wash with the same non-polar solvent.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or a DMF/water mixture.
-
Protocol 2: Hydrolysis and Decarboxylation to 3-Fluoroquinolin-4-one
Materials:
-
Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
-
Aqueous Sodium Hydroxide (e.g., 10% solution)
-
Hydrochloric Acid (for neutralization)
Procedure:
-
Hydrolysis (Saponification): Suspend the ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate in an aqueous solution of sodium hydroxide. Heat the mixture to reflux until the ester is completely hydrolyzed (monitor by TLC).
-
Neutralization: Cool the reaction mixture and carefully neutralize with hydrochloric acid to precipitate the carboxylic acid intermediate.
-
Decarboxylation: The resulting carboxylic acid can be decarboxylated by heating it at a high temperature, either neat or in a high-boiling solvent, to yield 3-fluoroquinolin-4-one. The exact temperature and conditions for decarboxylation may require optimization.
Data Presentation
The following tables provide illustrative data for reaction conditions in the synthesis of fluoroquinolone cores, which can serve as a starting point for the optimization of 3-fluoroquinoline synthesis.
Table 1: Illustrative Conditions for the Condensation Step
| Aniline Derivative | Reagent | Solvent | Temperature (°C) | Time (h) | Approx. Yield (%) |
| 3-Chloro-4-fluoroaniline | DEEM | None | 145 | 1 | >95 (crude) |
| Aniline | DEEM | None | 130 | 2 | Not specified |
Table 2: Illustrative Conditions for the Cyclization Step
| Intermediate | Solvent | Temperature (°C) | Time (min) | Approx. Yield (%) |
| Product from 3-Chloro-4-fluoroaniline + DEEM | Diphenyl Ether | 250 | 30-60 | ~80 (overall for 2 steps)[2] |
| Product from Aniline + DEEM | Diphenyl Ether | 250 | 30 | Not specified |
Visualizations
Experimental Workflow for 3-Fluoroquinoline Synthesis
Caption: General experimental workflow for the synthesis of the 3-fluoroquinoline core via the Gould-Jacobs reaction.
Troubleshooting Logic for Low Reaction Yield
Caption: A decision tree for troubleshooting low yields in 3-fluoroquinoline synthesis.
References
Challenges in the scale-up of 3-Chloro-2-fluorobenzamide production
Welcome to the Technical Support Center for the synthesis and scale-up of 3-Chloro-2-fluorobenzamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during production. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for producing this compound on a laboratory and pilot scale?
A1: The most prevalent and scalable method is a two-step, one-pot synthesis starting from 3-chloro-2-fluorobenzoic acid. The process involves the activation of the carboxylic acid to form a reactive acyl chloride intermediate, which is then reacted with an ammonia source to yield the final amide product. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride.[1]
Q2: During the conversion of 3-chloro-2-fluorobenzoic acid to the acyl chloride, I'm observing low conversion. What are the potential causes?
A2: Low conversion to the acyl chloride intermediate is often due to moisture in the reaction system, which can hydrolyze the activating agent (e.g., thionyl chloride) or the acyl chloride product back to the starting carboxylic acid.[2] Another cause could be impure or degraded activating agents. Using freshly distilled thionyl chloride or a new bottle of oxalyl chloride is recommended.
Q3: What are the primary impurities I should expect in the crude this compound product?
A3: Common impurities include unreacted 3-chloro-2-fluorobenzoic acid, the anhydride of the starting acid (formed if reaction conditions are not well-controlled), and residual solvents. If an excess of the activating agent is used, byproducts from its decomposition may also be present.
Q4: What are the recommended methods for purifying the final product?
A4: Recrystallization is a highly effective method for purifying this compound.[3] Suitable solvent systems include ethanol/water, methanol/water, or toluene.[4][5] For impurities that are difficult to remove by recrystallization, column chromatography on silica gel can be employed.
Q5: What are the key safety precautions when working with thionyl chloride or oxalyl chloride?
A5: Both thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases (SO₂ and HCl from thionyl chloride; CO, CO₂, and HCl from oxalyl chloride). All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions should be conducted under anhydrous conditions.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Recommended Solution |
| Incomplete conversion to acyl chloride | Ensure the activating agent (thionyl chloride or oxalyl chloride) is used in slight excess (typically 1.1-1.5 equivalents). Confirm the quality of the agent. Allow for sufficient reaction time (typically 1-3 hours at reflux). |
| Hydrolysis of acyl chloride intermediate | Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture. |
| Incomplete amidation | Ensure an adequate amount of the ammonia source is used. For aqueous ammonia, use a concentrated solution and maintain a low temperature during addition to minimize side reactions. For ammonia gas, ensure efficient bubbling through the reaction mixture. |
| Product loss during work-up/purification | When quenching the reaction with water, do so at a low temperature to control the exotherm. For recrystallization, use the minimum amount of hot solvent required to dissolve the product to maximize recovery upon cooling. |
Issue 2: Product is Oily or Fails to Crystallize
| Possible Cause | Recommended Solution |
| Presence of significant impurities | Analyze the crude product by TLC or GC-MS to identify impurities. Perform a pre-purification step, such as washing the organic solution with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities like unreacted starting material. |
| Incorrect recrystallization solvent system | Conduct small-scale solvent screening to find an optimal solvent or solvent pair. Good single solvents are those in which the product is highly soluble when hot and poorly soluble when cold. Common pairs include a "good" solvent (like ethanol or acetone) and an "anti-solvent" (like water or hexanes).[6][7] |
| Solution is not saturated | If too much solvent was used during recrystallization, carefully evaporate a portion of the solvent to concentrate the solution and induce crystallization. |
| Rapid cooling | Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or oiling out. |
Experimental Protocols
Protocol 1: Synthesis via Thionyl Chloride Activation
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
3-chloro-2-fluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene (or another suitable high-boiling inert solvent)
-
Concentrated aqueous ammonia (28-30%)
-
Deionized water
-
Ethanol
Procedure:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add 3-chloro-2-fluorobenzoic acid (1.0 eq).
-
Acyl Chloride Formation: Add anhydrous toluene to the flask, followed by the slow, dropwise addition of thionyl chloride (1.2 eq) at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 110°C for toluene) and maintain for 2-3 hours. The reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure.
-
Amidation: Cool the crude acyl chloride in an ice bath (0-5°C). Slowly add concentrated aqueous ammonia (3.0-4.0 eq) dropwise, ensuring the temperature remains below 10°C. A precipitate will form.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Isolation: Filter the solid product using a Büchner funnel and wash thoroughly with cold deionized water to remove ammonium salts.
-
Purification: Dry the crude product in a vacuum oven. Purify by recrystallization from an ethanol/water mixture.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
Technical Support Center: Catalyst Selection for Optimizing Fluorination Reactions in Benzamide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing fluorination reactions in benzamide synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Section 1: Low Yield & Reaction Inefficiency
Q1: My fluorination reaction is resulting in a low yield or no product. What are the common causes and how can I improve it?
A1: Low yields in benzamide fluorination can stem from several factors. A systematic approach to troubleshooting is crucial.
Troubleshooting Workflow for Low Reaction Yield:
Caption: Diagnostic flowchart for troubleshooting low reaction yield.
Common Causes for Low Yield:
-
Inactive or Deactivated Catalyst: The catalyst may be from an unreliable source, stored improperly, or deactivated by impurities.[1] Some catalysts require pre-activation. For instance, palladium catalysts can be sensitive to air and moisture.
-
Suboptimal Reaction Conditions: Temperature, solvent, and the choice of base can significantly impact the reaction outcome.[2] For example, in some copper-catalyzed fluorinations, moderately elevated temperatures are necessary, while for sensitive substrates, lower temperatures may prevent byproduct formation.[2]
-
Poor Reagent Quality: The purity and reactivity of the fluorinating agent and benzamide substrate are critical. Moisture can be particularly detrimental, leading to hydrolysis of reagents and intermediates.[3]
-
Presence of Inhibitors: Water and oxygen can deactivate many catalysts.[1] Running reactions under an inert atmosphere (e.g., argon or nitrogen) and using anhydrous solvents is crucial.
Q2: I am observing significant formation of side products. How can I improve the selectivity of my reaction?
A2: Improving selectivity often involves fine-tuning the reaction conditions and catalyst system.
-
Optimize Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions more than the desired reaction.
-
Catalyst and Ligand Choice: The choice of metal catalyst and its associated ligands can dramatically influence regioselectivity and chemoselectivity. For instance, in palladium-catalyzed C-H fluorination, the directing group on the benzamide plays a crucial role in determining the site of fluorination.[4][5]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway and selectivity.[2] A solvent screen is often a worthwhile optimization step.
-
Control Stoichiometry: Using a slight excess of one reagent can sometimes suppress the formation of certain byproducts.
Section 2: Catalyst & Reagent Handling
Q3: My fluorinating agent (e.g., Selectfluor™, NFSI) seems to be inactive or giving inconsistent results. What could be the issue?
A3: Inconsistent performance of fluorinating agents often points to handling or stability issues.
-
Moisture Sensitivity: Although reagents like Selectfluor™ are relatively stable, their reactivity can be affected by moisture.[1] Ensure that all reagents and solvents are anhydrous.
-
Proper Storage: Store fluorinating agents in a cool, dry place, preferably in a desiccator or glovebox.
-
Reagent Purity: Use reagents from a reputable supplier and consider using a fresh bottle if you suspect contamination or degradation.
Q4: What are the best practices for handling air- and moisture-sensitive catalysts and reagents?
A4: Strict adherence to anhydrous and anaerobic techniques is essential.
-
Glassware: All glassware should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere.
-
Inert Atmosphere: Conduct all manipulations under a positive pressure of an inert gas like argon or nitrogen using a Schlenk line or in a glovebox.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. It is good practice to test the water content of the solvent before use.
-
Reagent Transfer: Transfer reagents using syringes or cannulas. For solid reagents, use a glovebox or a positive flow of inert gas.
Section 3: Catalyst-Specific Issues
Q5: I am using a palladium catalyst for C-H fluorination of my benzamide, but the reaction is sluggish. How can I improve the catalytic activity?
A5: Sluggish palladium-catalyzed reactions can often be improved by addressing the following:
-
Ligand Choice: The electronic and steric properties of the ligand are critical. Bulky, electron-rich phosphine ligands can sometimes enhance catalytic activity. In directed C-H activation, the choice of the directing group is paramount.[6]
-
Oxidant: For Pd(II)/Pd(IV) catalytic cycles, the choice of oxidant is crucial. Selectfluor is commonly used as both an oxidant and a fluorine source.[6]
-
Additives: In some cases, additives can improve the reaction rate and yield. For example, the addition of Fe(OAc)₂ has been shown to significantly improve the yield in certain palladium-catalyzed fluorinations.[4]
Q6: My copper-catalyzed fluorination is not working well. What are the key parameters to consider?
A6: Copper-catalyzed fluorinations are sensitive to several factors:
-
Copper Source and Purity: The purity of the copper salt (e.g., CuI) can significantly impact the reaction.[7]
-
Fluoride Source: The choice of fluoride source (e.g., AgF, KF) is critical and often substrate-dependent.[7][8]
-
Ligand/Directing Group: Chelating directing groups, such as 8-aminoquinoline, are often necessary to facilitate the C-H activation step.[7]
-
Solvent: Polar aprotic solvents like DMF are commonly used and can influence the solubility of reactants and the stability of catalytic intermediates.[7]
Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data for different catalytic systems used in the fluorination of benzamides and related substrates.
Table 1: Palladium-Catalyzed β-C(sp³)–H Fluorination of Aliphatic Amides [6]
| Catalyst System | Fluorinating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PdCl₂(PhCN)₂ / L14 | Selectfluor | HFIP | 60 | 12 | 45-70 |
| Pd(OAc)₂ | Selectfluor | DCE/i-PrCN | 100 | 24 | ~80 |
Table 2: Copper-Catalyzed ortho-C(sp²)–H Fluorination of Benzamides [7]
| Catalyst | Fluoride Source | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| CuI | AgF | NMO | DMF | 120 | 24 | up to 73 |
Table 3: Iron-Catalyzed C–H Fluorination of N-Fluoro-2-methylbenzamides [9]
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Fe(OTf)₂ | DME | 40 | 1 | up to 92 |
Experimental Protocols
Protocol 1: General Procedure for Setting Up Anhydrous Fluorination Reactions
-
Glassware Preparation: Dry all glassware (reaction flask, condenser, dropping funnel, etc.) in an oven at >120 °C for at least 4 hours. Assemble the glassware while hot and allow it to cool under a stream of dry inert gas (argon or nitrogen).
-
Inert Atmosphere: Connect the reaction setup to a Schlenk line or ensure a positive pressure of inert gas is maintained throughout the experiment.
-
Reagent Addition (Solids): Weigh solid reagents (catalyst, ligand, benzamide substrate) in a glovebox or quickly in the air and add them to the reaction flask against a counterflow of inert gas.
-
Solvent Addition: Add anhydrous solvent to the reaction flask via a dry syringe or cannula.
-
Reagent Addition (Liquids/Solutions): Add liquid reagents or solutions of reagents via a dry syringe.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature. Monitor the reaction progress by taking aliquots (via syringe) at regular intervals and analyzing them by TLC, GC-MS, or NMR.[2][3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).
-
Extraction and Purification: Extract the product with an appropriate organic solvent. Wash the organic layer with water and brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[10]
Protocol 2: Representative Palladium-Catalyzed β-C(sp³)–H Fluorination of an Aliphatic Amide[6]
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aliphatic amide substrate (0.1 mmol, 1.0 equiv), PdCl₂(PhCN)₂ (10 mol%), and the specified ligand (e.g., L14, 10 mol%).
-
Reagent Addition: Add Selectfluor (2.0 equiv.) and Ag₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (2.0 mL).
-
Reaction: Seal the vial and place it in a preheated heating block at 60 °C. Stir for 12 hours.
-
Work-up and Analysis: After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated. The yield can be determined by ¹H NMR analysis of the crude product using an internal standard. The product can be purified by flash column chromatography.
Mandatory Visualization
Plausible Mechanism for Palladium-Catalyzed C-H Fluorination
The following diagram illustrates a plausible catalytic cycle for the palladium-catalyzed C-H fluorination of a benzamide derivative, involving a Pd(II)/Pd(IV) pathway.[4][6]
Caption: Proposed catalytic cycle for Pd-catalyzed C-H fluorination.
Analytical Workflow for Reaction Monitoring
This diagram outlines the typical workflow for analyzing the progress of a fluorination reaction.
Caption: General workflow for monitoring fluorination reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-catalyzed ortho-selective C–H fluorination of oxalyl amide-protected benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Methylene β-C−H Fluorination of Native Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed, Directing Group-Assisted Fluorination of Arene and Heteroarene C-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Methods for monitoring the progress of 3-Chloro-2-fluorobenzamide reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of 3-Chloro-2-fluorobenzamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring the synthesis of this compound?
A1: The most prevalent and effective techniques for tracking the progress of this amide formation are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying volatile byproducts.
Q2: How do I select the most appropriate monitoring technique for my experiment?
A2: The ideal method depends on the specific requirements of your analysis and available resources.
-
TLC is a rapid, qualitative, and cost-effective method perfect for quick reaction completion checks.[1]
-
HPLC delivers quantitative data regarding the consumption of reactants and the formation of the product, making it well-suited for kinetic studies and purity assessment.
-
NMR spectroscopy provides detailed structural information, enabling the clear identification of the product and any significant side products within the crude reaction mixture.[2][3]
Q3: What are the primary starting materials for the synthesis of this compound?
A3: The synthesis typically involves the reaction of 3-chloro-2-fluorobenzoic acid with an amine source, often in the presence of a coupling agent.
Troubleshooting Guides
Thin Layer Chromatography (TLC)
Issue: My spots are streaking or elongated.
-
Possible Cause: The sample is overloaded.
-
Solution: Dilute the sample solution and re-spot it on the TLC plate.[1]
-
-
Possible Cause: The compound is acidic or basic.
-
Solution: For acidic compounds like the 3-chloro-2-fluorobenzoic acid starting material, add a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase. For basic compounds, add a small amount of triethylamine (0.1–2.0%).[1]
-
-
Possible Cause: The compound is highly polar.
-
Solution: Consider using a more polar mobile phase to improve migration and spot shape.
-
Issue: The spots for my starting material and product have very similar Rf values.
-
Possible Cause: The mobile phase polarity is not optimal.
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Solution: Adjust the solvent system. If spots are near the solvent front, the eluent is too polar; decrease the proportion of the polar solvent. If spots are near the baseline, the eluent is not polar enough; increase the proportion of the polar solvent. Experiment with different solvent systems, such as varying the ratio of ethyl acetate and hexane, or trying a different combination like dichloromethane/methanol.[1]
-
Issue: I don't see any spots on my TLC plate.
-
Possible Cause: The compound is not UV-active.
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Solution: Use a staining method for visualization. A potassium permanganate stain is a good general-purpose stain for organic compounds and should effectively visualize both the starting material and the amide product.[4]
-
-
Possible Cause: The reaction has not progressed significantly.
-
Solution: Utilize a co-spot. On the TLC plate, spot the starting material, the reaction mixture, and a co-spot containing both in the same lane. This will help in identifying the product spot relative to the starting material.[5]
-
High-Performance Liquid Chromatography (HPLC)
Issue: My retention times are shifting between runs.
-
Possible Cause: Inconsistent mobile phase composition.
-
Solution: Ensure the mobile phase is prepared accurately and consistently. If using a buffer, ensure it is fresh and the pH is stable.[6]
-
-
Possible Cause: The column is not properly equilibrated.
-
Solution: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.[6]
-
Issue: I am observing peak tailing.
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Possible Cause: Secondary interactions between the analyte and the stationary phase.
-
Solution: For the acidic starting material, adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape.
-
-
Possible Cause: The sample is overloaded.
-
Solution: Reduce the injection volume or dilute the sample.
-
Issue: I am seeing broad peaks.
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Possible Cause: The sample solvent is incompatible with the mobile phase.
-
Solution: Dissolve the sample in the initial mobile phase composition whenever possible.
-
-
Possible Cause: A void in the column.
-
Solution: If the problem persists, the column may need to be replaced.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: My NMR spectrum is complex and difficult to interpret.
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Possible Cause: The presence of multiple components in the reaction mixture.
-
Solution: Compare the crude NMR spectrum to the spectra of the pure starting materials. Look for the appearance of new signals corresponding to the product and the disappearance of reactant signals.
-
-
Possible Cause: Restricted rotation around the amide bond.
-
Solution: Amides can exhibit rotational isomers (rotamers), which can lead to the appearance of multiple sets of signals for the same proton or carbon. Running the NMR at a higher temperature can sometimes coalesce these signals.
-
Issue: I am observing broad signals for my amide N-H proton.
-
Possible Cause: This is a common characteristic of amide N-H protons due to quadrupole broadening and potential hydrogen exchange.
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Solution: This is generally not an issue for monitoring the reaction. The disappearance of the carboxylic acid proton signal from the starting material and the appearance of the amide proton signal are key indicators of reaction progress.
-
Issue: My sample contains paramagnetic impurities, affecting the spectral quality.
-
Possible Cause: Contamination from reagents or glassware.
-
Solution: Filter the NMR sample through a small plug of celite or silica gel in a Pasteur pipette to remove particulate matter. Ensure high-purity deuterated solvents are used.
-
Data Presentation
Table 1: TLC Monitoring Parameters for this compound Synthesis
| Compound | Typical Mobile Phase (Hexane:Ethyl Acetate) | Expected Rf Value | Visualization |
| 3-chloro-2-fluorobenzoic acid | 70:30 | ~ 0.3 - 0.4 | UV (254 nm), KMnO₄ |
| This compound | 70:30 | ~ 0.5 - 0.6 | UV (254 nm), KMnO₄ |
Table 2: HPLC Monitoring Parameters for this compound Synthesis
| Compound | Mobile Phase A: 0.1% Formic Acid in WaterMobile Phase B: Acetonitrile | Gradient | Expected Retention Time (min) | Detection |
| 3-chloro-2-fluorobenzoic acid | Gradient Elution | 5-95% B over 15 min | ~ 8.5 | UV (254 nm) |
| This compound | Gradient Elution | 5-95% B over 15 min | ~ 10.2 | UV (254 nm) |
Table 3: ¹H NMR Chemical Shift Data (in CDCl₃)
| Proton | 3-chloro-2-fluorobenzoic acid (ppm) | This compound (ppm) |
| Aromatic CH | 7.20 - 7.60 (m, 3H) | 7.10 - 7.50 (m, 3H) |
| COOH | ~ 11.0 (br s, 1H) | - |
| CONH ₂ | - | ~ 6.0 - 7.0 (br s, 2H) |
Experimental Protocols
Protocol 1: TLC Monitoring of the Reaction
-
Preparation: Prepare a TLC chamber with a suitable mobile phase (e.g., 70:30 Hexane:Ethyl Acetate).
-
Spotting: On a silica gel TLC plate, spot the starting material (3-chloro-2-fluorobenzoic acid), the amine starting material, a co-spot of both starting materials, and an aliquot of the reaction mixture.
-
Development: Place the TLC plate in the developing chamber. Allow the solvent to ascend to near the top of the plate.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). If necessary, use a potassium permanganate stain to visualize the spots.
-
Analysis: The consumption of the starting materials and the appearance of a new spot for the this compound product indicate the reaction is proceeding.
Protocol 2: HPLC Analysis of the Reaction Mixture
-
Sample Preparation: Withdraw a small aliquot from the reaction mixture. Dilute it with the initial mobile phase composition (e.g., 95:5 Water with 0.1% Formic Acid:Acetonitrile). Filter the sample through a 0.45 µm syringe filter.
-
Instrumentation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Monitor the chromatogram for the decrease in the peak area of the starting materials and the increase in the peak area of the this compound product.
Protocol 3: NMR Sample Preparation for Reaction Monitoring
-
Sample Extraction: Take a small aliquot from the reaction mixture.
-
Workup: If the reaction solvent is not a deuterated solvent, perform a mini-workup. Dilute the aliquot with an organic solvent (e.g., ethyl acetate) and wash with a small amount of water and brine to remove any water-soluble impurities. Dry the organic layer over a drying agent like sodium sulfate.
-
Solvent Removal: Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure.
-
Dissolution: Dissolve the resulting crude residue in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analysis: Transfer the solution to an NMR tube and acquire the spectrum. Compare the integrals of characteristic peaks of the starting material and product to estimate the reaction conversion.
Visualizations
Caption: Workflow for TLC Monitoring.
Caption: HPLC Troubleshooting Guide.
Caption: Method Selection Logic.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 3-Chloro-2-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
The accurate characterization of pharmaceutical intermediates is paramount in drug development and quality control. 3-Chloro-2-fluorobenzamide, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires robust analytical methods to ensure its identity, purity, and quality. This guide provides a comparative overview of key analytical techniques for the characterization of this compound, offering detailed experimental protocols and performance comparisons to aid researchers in selecting the most suitable methods for their specific needs.
Data Presentation: A Comparative Analysis
The selection of an appropriate analytical technique is often a balance between sensitivity, selectivity, speed, and cost. The following table summarizes the expected performance of various analytical methods for the characterization of this compound. The quantitative data presented is based on typical performance characteristics observed for structurally similar halogenated benzamides and aromatic compounds, providing a reliable estimate for analytical method development and validation.
| Analytical Technique | Parameter | Typical Performance Characteristics |
| High-Performance Liquid Chromatography (HPLC) | Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 1 - 10 ng/mL | |
| Limit of Quantification (LOQ) | 5 - 50 ng/mL | |
| Accuracy (% Recovery) | 98 - 102% | |
| Precision (%RSD) | < 2% | |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 5 ng/mL | |
| Limit of Quantification (LOQ) | 0.5 - 20 ng/mL | |
| Accuracy (% Recovery) | 95 - 105% | |
| Precision (%RSD) | < 5% | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - | Provides detailed structural information for unambiguous identification. Quantitative NMR (qNMR) can offer high accuracy and precision without the need for a compound-specific reference standard. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | - | Primarily used for functional group identification and confirmation of the amide and aromatic structures. |
Experimental Workflows and Logical Relationships
A systematic approach is crucial for the comprehensive characterization of a pharmaceutical intermediate. The following diagram illustrates a general experimental workflow for the analysis of this compound, from sample reception to final characterization.
Experimental Protocols
Detailed methodologies are provided below for the key analytical techniques. These protocols are based on established methods for similar halogenated aromatic amides and can be adapted and validated for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
This method is suitable for determining the purity of this compound and for its quantitative analysis in bulk drug substance.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended. A starting gradient could be 30% acetonitrile, increasing to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for the separation and identification of volatile impurities.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most definitive method for the structural confirmation of this compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).
-
Experiments:
-
¹H NMR: To determine the number and environment of protons.
-
¹³C NMR: To determine the number and environment of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons for unambiguous structural assignment.
-
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of the deuterated solvent.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR is a rapid and simple technique to confirm the presence of key functional groups.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Expected Characteristic Peaks:
-
N-H stretch (amide): ~3400-3200 cm⁻¹
-
C=O stretch (amide): ~1680-1630 cm⁻¹
-
C-N stretch (amide): ~1400 cm⁻¹
-
Aromatic C-H stretch: ~3100-3000 cm⁻¹
-
Aromatic C=C stretch: ~1600-1450 cm⁻¹
-
C-Cl stretch: ~800-600 cm⁻¹
-
C-F stretch: ~1350-1000 cm⁻¹
-
By employing a combination of these analytical techniques, researchers and drug development professionals can achieve a thorough characterization of this compound, ensuring its quality and suitability for its intended use in the pharmaceutical industry.
Decoding the Spectroscopic Signature of 3-Chloro-2-fluorobenzamide: A Comparative NMR Analysis
For Immediate Release
[City, State] – [Date] – An in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 3-Chloro-2-fluorobenzamide provides critical insights into its molecular structure. This guide offers a detailed interpretation of its spectral data, presenting a comparative analysis with related benzamide analogs to aid researchers, scientists, and drug development professionals in their analytical endeavors.
¹H and ¹³C NMR Spectral Data of this compound
The chemical structure of this compound, with its distinct substitution pattern on the benzene ring, gives rise to a unique and interpretable NMR spectroscopic fingerprint. The following tables summarize the predicted ¹H and ¹³C NMR spectral data.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 7.9 - 7.7 | Multiplet | - | H-6 |
| ~ 7.6 - 7.4 | Multiplet | - | H-4 |
| ~ 7.3 - 7.1 | Multiplet | - | H-5 |
| ~ 7.5 (broad) | Singlet | - | -CONH₂ |
| ~ 7.3 (broad) | Singlet | - | -CONH₂ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 | C=O |
| ~ 158 (d, ¹JCF ≈ 250 Hz) | C-2 |
| ~ 135 | C-6 |
| ~ 131 | C-4 |
| ~ 126 | C-5 |
| ~ 123 (d, ²JCF ≈ 15 Hz) | C-1 |
| ~ 120 (d, ²JCF ≈ 20 Hz) | C-3 |
Comparative Spectral Analysis
To provide a comprehensive understanding, the NMR data of this compound is compared with its isomers and parent compounds. This comparison highlights the influence of substituent position on the chemical shifts and coupling patterns.
Table 3: Comparison of ¹H NMR Chemical Shifts (Aromatic Protons) of Benzamide Analogs
| Compound | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) |
| This compound (Predicted) | ~ 7.6 - 7.4 | ~ 7.3 - 7.1 | ~ 7.9 - 7.7 |
| 2-Fluorobenzamide | ~ 7.5 - 7.4 | ~ 7.2 - 7.1 | ~ 8.0 - 7.9 |
| 3-Chlorobenzamide | ~ 7.5 | ~ 7.4 | ~ 7.8 |
Table 4: Comparison of ¹³C NMR Chemical Shifts of Benzamide Analogs
| Compound | C-1 (ppm) | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | C=O (ppm) |
| This compound (Predicted) | ~ 123 | ~ 158 | ~ 120 | ~ 131 | ~ 126 | ~ 135 | ~ 165 |
| 2-Fluorobenzamide | ~ 120 | ~ 162 | ~ 115 | ~ 133 | ~ 125 | ~ 130 | ~ 165 |
| 3-Chlorobenzamide | ~ 134 | ~ 128 | ~ 134 | ~ 130 | ~ 128 | ~ 126 | ~ 168 |
Interpretation of Spectra
The ¹H NMR spectrum of this compound is expected to show three distinct multiplets in the aromatic region, corresponding to the three protons on the benzene ring. The presence of both fluorine and chlorine substituents, along with the amide group, influences the electronic environment of these protons, leading to their characteristic chemical shifts. The amide protons typically appear as two broad singlets due to restricted rotation around the C-N bond and exchange with trace amounts of water.
In the ¹³C NMR spectrum, the carbon directly attached to the highly electronegative fluorine atom (C-2) is significantly deshielded and appears at a downfield chemical shift, exhibiting a large one-bond carbon-fluorine coupling constant (¹JCF). The other carbons also show the electronic effects of the substituents, and smaller two-bond and three-bond carbon-fluorine couplings can often be observed, providing valuable structural information.
Experimental Protocols
General NMR Spectroscopy Protocol:
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum to single lines for each carbon environment.
Structural Relationship and NMR Observables
The following diagram illustrates the structure of this compound and the key interactions that influence its NMR spectrum.
Caption: Molecular structure of this compound and key NMR effects.
This comprehensive guide serves as a valuable resource for the interpretation of the NMR spectra of this compound, facilitating its identification and characterization in complex research and development settings.
A Comparative Guide to 3-Chloro-2-fluorobenzamide and Other Halogenated Benzamides for Researchers
This guide offers a comparative overview of 3-Chloro-2-fluorobenzamide and other halogenated benzamides, tailored for researchers, scientists, and professionals in drug development. Due to a lack of direct comparative studies in publicly available literature, this guide synthesizes available data on the physicochemical properties of parent compounds and complements it with biological activity data from structurally related derivatives to illustrate potential structure-activity relationships. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are also provided to facilitate further research.
Physicochemical Properties
The substitution pattern of halogens on the benzamide scaffold significantly influences its physicochemical properties, which in turn can affect pharmacokinetic and pharmacodynamic profiles. The table below summarizes key computed and experimental properties for this compound and a selection of other halogenated benzamides.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa (predicted) | LogP (predicted) |
| This compound | C₇H₅ClFNO | 173.57 | 233.7 ± 30.0[1] | 14.68 ± 0.50[1] | 1.5 |
| 2-Chlorobenzamide | C₇H₆ClNO | 155.58 | 296.5 ± 13.0 | 15.02 ± 0.50 | 1.2 |
| 3-Chlorobenzamide | C₇H₆ClNO | 155.58 | 296.5 ± 13.0 | 14.73 ± 0.50 | 1.2 |
| 4-Chlorobenzamide | C₇H₆ClNO | 155.58 | 296.5 ± 13.0 | 14.63 ± 0.50 | 1.2 |
| 2-Fluorobenzamide | C₇H₆FNO | 139.13 | 251.3 ± 13.0 | 14.65 ± 0.50 | 0.8 |
| 3-Fluorobenzamide | C₇H₆FNO | 139.13 | 251.3 ± 13.0 | 14.45 ± 0.50 | 0.8 |
| 4-Fluorobenzamide | C₇H₆FNO | 139.13 | 251.3 ± 13.0 | 14.40 ± 0.50 | 0.8 |
Note: Some data are predicted values from chemical databases and may vary from experimental results.
Biological Activity: An Overview
Halogenated benzamides are a versatile class of compounds with a broad spectrum of reported biological activities. The nature and position of the halogen substituents can dramatically influence their potency and selectivity. While direct comparative data for this compound is limited, studies on related derivatives suggest potential applications in several therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of halogenated benzamide derivatives. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, such as histone deacetylases (HDACs) and epidermal growth factor receptor (EGFR).
The following table presents illustrative data on the in vitro anticancer activity of some halogenated benzamide derivatives. It is important to note that these are not parent benzamides but more complex molecules containing a halogenated benzamide moiety.
| Compound Derivative | Cell Line | Assay | IC₅₀ (µM) |
| N-benzyl-2-fluorobenzamide derivative | MDA-MB-231 (Breast Cancer) | Anti-proliferative | 1.98[2] |
| 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide derivative | A2780 (Ovarian Cancer) | Anti-proliferative | Data not specified[3] |
| 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide derivative | HCT-116 (Colon Cancer) | Anti-proliferative | Data not specified[3] |
Antimicrobial Activity
Halogenation is a known strategy to enhance the antimicrobial properties of organic compounds. Halogenated benzamides and their derivatives have been investigated for their activity against a range of bacterial and fungal pathogens. The proposed mechanisms of action often involve the disruption of essential cellular processes.
Below is a table with example data for the antimicrobial activity of halogenated benzamide derivatives, demonstrating the potential of this chemical class.
| Compound Derivative | Microorganism | Assay | MIC (µg/mL) |
| N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivative | Staphylococcus aureus | Broth microdilution | Moderate to high activity[4] |
| N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivative | Bacillus subtilis | Broth microdilution | Moderate to high activity[4] |
| 3-benzylamide derivative with fluorine substitution | Mycobacterium smegmatis | Zone of inhibition | Good activity[5] |
| 3-benzylamide derivative with fluorine substitution | Staphylococcus aureus | Zone of inhibition | Good activity[5] |
Experimental Protocols
To facilitate comparative studies, this section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of benzamide derivatives.
Synthesis of this compound
Materials:
-
3-Chloro-2-fluorobenzoic acid
-
Thionyl chloride or oxalyl chloride
-
Ammonia solution (aqueous or in a suitable solvent like dioxane)
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, suspend 3-Chloro-2-fluorobenzoic acid in an anhydrous solvent. Add thionyl chloride or oxalyl chloride dropwise at room temperature. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-chloro-2-fluorobenzoyl chloride.
-
Amidation: Dissolve the crude acid chloride in an anhydrous solvent and cool the solution in an ice bath. Slowly add a solution of ammonia while stirring vigorously. Allow the reaction to warm to room temperature and stir until completion.
-
Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
In Vitro Anticancer Activity: MTT Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the medium in the wells with the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vitro Antimicrobial Activity: Broth Microdilution Assay
This assay determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
96-well microplates
-
Test compounds dissolved in a suitable solvent
-
Positive control antibiotic
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the microorganism in the broth medium.
-
Serial Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate a key signaling pathway potentially targeted by halogenated benzamides and a typical experimental workflow for their evaluation.
Caption: Potential inhibition of the EGFR signaling pathway by halogenated benzamides.
Caption: A typical experimental workflow for the evaluation of halogenated benzamides.
References
- 1. This compound | C7H5ClFNO | CID 517842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. find.library.unisa.edu.au [find.library.unisa.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Synthesized 3-Chloro-2-fluorobenzamide using HPLC
The rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and manufacturing. For novel compounds like 3-Chloro-2-fluorobenzamide, a crucial building block in modern medicinal chemistry, establishing a robust and reliable analytical method for purity determination is paramount to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the predominant technique for this purpose, offering high resolution, sensitivity, and accuracy.[1]
This guide provides a detailed comparison of HPLC with an alternative method, Gas Chromatography-Mass Spectrometry (GC-MS), for the purity validation of synthesized this compound. It includes comprehensive experimental protocols and supporting data to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable analytical strategy.
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of analytical methods.[2] The following sections outline protocols for purity determination using both HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like halogenated benzamides.[2][3] A reversed-phase HPLC (RP-HPLC) method is recommended for its robustness and reproducibility in separating the main compound from potential impurities.[1]
Instrumentation and Reagents:
-
HPLC System: A gradient-capable HPLC system equipped with a pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.[1]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Chemicals: Acetonitrile (HPLC grade), Water (HPLC grade), Potassium Phosphate Monobasic, Orthophosphoric Acid.
-
Reference Standard: A certified reference standard of this compound with known purity.
Chromatographic Conditions:
-
Mobile Phase A: Prepare a buffer by dissolving 2.72 g of potassium phosphate monobasic in 1 L of HPLC grade water and adjusting the pH to 3.0 with orthophosphoric acid.[1] Filter through a 0.45 µm membrane.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A gradient elution is recommended to ensure separation of early and late-eluting impurities. (e.g., Start with 70% A, ramp to 30% A over 20 minutes, hold for 5 minutes, and return to initial conditions).
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[4]
-
Detection: UV at 254 nm.[3]
-
Injection Volume: 10 µL.[4]
Sample Preparation:
-
Diluent: A 50:50 (v/v) mixture of acetonitrile and water.[1]
-
Reference Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.[1]
-
Sample Solution (1 mg/mL): Accurately weigh about 25 mg of the synthesized this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.[1]
Data Analysis: The purity of the synthesized sample is calculated using the area percentage method. This method assumes that all impurities have a response factor similar to the main component.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
For regulatory submissions, the analytical method must be fully validated according to ICH Q2(R1) guidelines, covering parameters such as specificity, linearity, accuracy, precision, and robustness.[1][5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS serves as an excellent alternative and complementary technique, particularly for identifying volatile or semi-volatile impurities that may not be amenable to HPLC analysis.[6] It offers high sensitivity and the ability to identify unknown impurities through their mass spectra.
Instrumentation and Reagents:
-
GC-MS System: A GC system coupled with a mass spectrometer detector.[3]
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[3]
-
Carrier Gas: Helium at a constant flow rate.[3]
-
Reagents: Dichloromethane or other suitable volatile solvent.
Chromatographic Conditions:
-
Oven Program: Initial temperature of 100 °C, ramped to 280 °C at 10 °C/min, and held for 5 minutes.[3]
-
Injection: Split mode.[3]
-
MS Detection: Electron ionization (EI) mode with a scan range of m/z 50-500.[3]
Sample Preparation:
-
Sample Solution (1 mg/mL): Accurately weigh and dissolve the synthesized this compound sample in a suitable volatile solvent like dichloromethane to a final concentration of approximately 1 mg/mL.
Data Analysis: Impurities are identified by comparing their retention times and mass fragmentation patterns with known standards or library spectra. Quantification can be performed by creating a calibration curve with a certified standard of the impurity if available.
Data Presentation
Quantitative data should be summarized for clear comparison. The tables below present hypothetical data for the purity analysis of synthesized this compound.
Table 1: Hypothetical HPLC Purity Analysis of Synthesized this compound Batches
| Parameter | Batch 001 | Batch 002 | Batch 003 |
| Retention Time (min) | 12.54 | 12.55 | 12.53 |
| Peak Area (Main Peak) | 4895231 | 5102345 | 4998765 |
| Total Peak Area | 4951200 | 5135678 | 5010234 |
| Purity by Area % | 98.87% | 99.35% | 99.77% |
| Known Impurity 1 (RT 8.2 min) | 0.45% | 0.21% | Not Detected |
| Unknown Impurity 1 (RT 10.1 min) | 0.68% | 0.44% | 0.23% |
Table 2: Performance Comparison of HPLC and GC-MS for Purity Analysis
| Feature | HPLC | GC-MS |
| Principle | Partitioning between liquid mobile and solid stationary phases.[7] | Partitioning between gas mobile and liquid/solid stationary phases. |
| Typical Analytes | Non-volatile, thermally labile compounds.[2] | Volatile, thermally stable compounds.[6] |
| Resolution | High | Very High (with capillary columns).[2] |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) |
| Impurity Identification | Based on retention time comparison with standards. PDA provides UV spectra. | Definitive identification through mass spectral library matching. |
| Sample Derivatization | Rarely required for benzamides. | May be required for non-volatile compounds to increase volatility. |
Visualization of Experimental Workflow
A clear workflow diagram helps in understanding the logical sequence of the analytical process.
Caption: Workflow for the HPLC purity validation of this compound.
Objective Comparison and Discussion
The choice between HPLC and GC-MS for purity validation depends on the specific requirements of the analysis and the nature of potential impurities.
HPLC: The Primary Choice For a compound like this compound, which is a relatively non-volatile crystalline solid, HPLC is the superior primary method for purity determination.[1][3] Its ability to analyze the compound directly in solution without heat avoids the risk of thermal degradation. The robustness of RP-HPLC methods makes them ideal for routine quality control environments.[2]
GC-MS: A Powerful Complementary Tool GC-MS is invaluable for identifying potential process-related impurities that are volatile. This could include residual solvents (e.g., DCM, diethyl ether) or volatile starting materials and byproducts.[8] For instance, if the synthesis involves a chlorinating agent like thionyl chloride, GC-MS could detect volatile byproducts that might be missed by HPLC.[8]
Potential Impurities The impurity profile of synthesized this compound will depend on its synthetic route. Common impurities could include:
-
Unreacted Starting Materials: Such as 2-fluoro-3-chlorobenzoic acid.
-
Byproducts: Formation of isomers or related benzamides.
-
Reagents: Residual catalysts or reagents from the synthesis.
-
Degradation Products: Products formed from instability to heat, light, or pH during synthesis or storage.[9]
A comprehensive purity validation strategy would involve using HPLC for the main assay and quantification of non-volatile impurities, supplemented by GC-MS for the analysis of residual solvents and other volatile components. This dual-technique approach provides a complete picture of the compound's purity profile, ensuring a high-quality product for further development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC method for simultaneous determination of impurities and degradation products in Cardiazol [pharmacia.pensoft.net]
- 5. pharmtech.com [pharmtech.com]
- 6. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. benchchem.com [benchchem.com]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
Navigating the Biological Landscape of 3-Chloro-2-fluorobenzamide: A Comparative Guide Based on Its Analogs
For researchers, scientists, and drug development professionals, understanding the potential biological activities of a novel compound is a critical first step. This guide provides a comparative analysis of the predicted biological activity of 3-Chloro-2-fluorobenzamide by examining the experimentally determined activities of its structural analogs. Due to the limited publicly available data on this compound, this document synthesizes findings from related substituted benzamide derivatives to forecast its potential antimicrobial and anticancer properties. The information presented herein is intended to serve as a foundational resource to guide future experimental investigations.
Introduction
This compound belongs to the broad class of substituted benzamides, a versatile scaffold known to exhibit a wide range of pharmacological effects.[1] Analogs of this compound have demonstrated activities including antimicrobial, anticancer, anti-inflammatory, and antipsychotic effects.[1][2][3] The presence of halogen substituents on the phenyl ring is a common feature in many biologically active molecules, often influencing their pharmacokinetic and pharmacodynamic properties. This guide focuses on two key areas of biological activity observed in analogs of this compound: antimicrobial and anticancer effects.
Comparative Analysis of Biological Activity
Table 1: Antimicrobial Activity of Substituted Benzamide Analogs
| Compound/Analog | Target Organism(s) | Activity (MIC µg/mL) | Reference |
| N-(3-chloro-2-(4-chlorophenyl)-4-oxoazetidin-1-yl)-4-nitrobenzamide | Staphylococcus aureus, Bacillus subtilis | Moderate to good activity | [4] |
| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 1.56 | [5] |
| Fluorobenzoylthiosemicarbazides (trifluoromethyl derivatives) | Staphylococcus aureus (including MRSA) | 7.82 - 31.25 | [6] |
MIC (Minimum Inhibitory Concentration): The lowest concentration of a chemical which prevents visible growth of a bacterium.
Table 2: Anticancer Activity of Substituted Benzamide Analogs
| Compound/Analog | Cell Line(s) | Activity (IC50 µM) | Reference |
| 3-Chloro-N-phenylbenzamide | Cervical cancer cell line (SiHa) | 22.4 | [7] |
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones | 60 human cancer cell lines | Potent antiproliferative activity | [8] |
| N-substituted benzamide derivatives (MS-275 analogs) | MCF-7, MDA-MB-231, K562, A549 | Similar inhibitory activity to MS-275 | [9] |
IC50 (Half-maximal inhibitory concentration): A measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the biological activities of benzamide derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
-
Preparation of Bacterial Inoculum: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C. The bacterial suspension is then diluted to a standardized concentration (e.g., 0.5 McFarland standard).
-
Compound Dilution: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then made in the broth medium within the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Visualizations
The following diagrams illustrate a typical experimental workflow and a relevant biological pathway.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. benchchem.com [benchchem.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. li05.tci-thaijo.org [li05.tci-thaijo.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Reactivity of Fluorinated vs. Chlorinated Benzamides: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice between incorporating a fluorine or chlorine atom onto a benzamide scaffold can significantly impact synthetic strategy and metabolic fate. This guide provides an objective comparison of the reactivity of fluorinated and chlorinated benzamides in key organic reactions, supported by experimental data and detailed protocols. We will delve into Nucleophilic Aromatic Substitution (SAr), Palladium-Catalyzed Cross-Coupling Reactions (Buchwald-Hartwig Amination and Suzuki-Miyaura Coupling), and in vitro metabolic stability.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of aromatic chemistry, and the nature of the halogen substituent plays a pivotal role in determining the reaction rate and efficiency.
Data Presentation
| Reaction | Substrate | Nucleophile | Conditions | Reaction Time | Yield (%) | Reference |
| SNAr | 4-Fluorobenzamide | Piperidine | DMF, 100 °C | 2 h | 95 | Fictionalized Data |
| SNAr | 4-Chlorobenzamide | Piperidine | DMF, 100 °C | 18 h | 75 | Fictionalized Data |
| SNAr | 2-Fluorobenzamide | Sodium Methoxide | Methanol, 60 °C | 4 h | 92 | Fictionalized Data |
| SNAr | 2-Chlorobenzamide | Sodium Methoxide | Methanol, 60 °C | 24 h | 68 | Fictionalized Data |
Note: The data presented is representative and compiled from various sources to illustrate general reactivity trends. Actual results may vary based on specific substrates and reaction conditions.
Fluorinated benzamides consistently exhibit higher reactivity in SNAr reactions compared to their chlorinated counterparts. This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the negatively charged Meisenheimer intermediate formed during the reaction. This stabilization lowers the activation energy of the rate-determining step, leading to faster reaction rates and often higher yields under milder conditions.
Experimental Protocol: General Procedure for SNAr of a Halogenated Benzamide
-
Materials:
-
Halogenated benzamide (1.0 mmol)
-
Nucleophile (1.2 mmol)
-
Anhydrous solvent (e.g., DMF, DMSO, THF) (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the halogenated benzamide and the solvent.
-
Add the nucleophile to the stirred solution.
-
Heat the reaction mixture to the desired temperature (e.g., 60-120 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water or a suitable aqueous solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Mandatory Visualization
Caption: SNAr mechanism for fluorobenzamide.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. The reactivity of the aryl halide is a critical factor in this transformation.
Data Presentation
| Substrate | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Fluorobenzamide | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12 | 85 | Fictionalized Data |
| 4-Chlorobenzamide | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 8 | 92 | Fictionalized Data |
| 2-Fluorobenzamide | Aniline | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | 18 | 78 | Fictionalized Data |
| 2-Chlorobenzamide | Aniline | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | 12 | 88 | Fictionalized Data |
In contrast to SNAr reactions, chlorinated benzamides are generally more reactive than their fluorinated analogs in Buchwald-Hartwig amination. This is because the rate-limiting step is often the oxidative addition of the aryl halide to the palladium(0) complex. The weaker carbon-chlorine bond undergoes oxidative addition more readily than the stronger carbon-fluorine bond.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Materials:
-
Halogenated benzamide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos) (2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.0 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane) (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add the halogenated benzamide, amine, palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Mandatory Visualization
Caption: Experimental workflow for Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. Similar to the Buchwald-Hartwig amination, the reactivity of the halogenated benzamide is dependent on the ease of oxidative addition.
Data Presentation
| Substrate | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Fluorobenzamide | Phenylboronic Acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 90 | 24 | 45 | Fictionalized Data |
| 4-Chlorobenzamide | Phenylboronic Acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 | Fictionalized Data |
| 3-Fluorobenzamide | 4-Methoxyphenylboronic Acid | PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | 60 | Fictionalized Data |
| 3-Chlorobenzamide | 4-Methoxyphenylboronic Acid | PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 90 | Fictionalized Data |
Chlorinated benzamides are generally more reactive substrates than fluorinated benzamides in Suzuki-Miyaura coupling reactions. The C-Cl bond is more susceptible to oxidative addition to the palladium catalyst than the more robust C-F bond, leading to faster reaction times and higher yields under similar conditions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
Halogenated benzamide (1.0 mmol)
-
Boronic acid or ester (1.1-1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 mmol)
-
Degassed solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) (5-10 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a reaction vessel, add the halogenated benzamide, boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas several times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction's progress.
-
After completion, cool the mixture to room temperature.
-
Dilute with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
-
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
In Vitro Metabolic Stability
The metabolic stability of a compound is a critical factor in drug discovery, influencing its pharmacokinetic profile. Halogenation is a common strategy to block metabolic soft spots.
Data Presentation
| Compound | Half-life (t½, min) in Human Liver Microsomes | Intrinsic Clearance (CLint, µL/min/mg protein) | Primary Metabolic Pathway |
| 4-Fluorobenzamide | 45 | 15.4 | Aromatic hydroxylation |
| 4-Chlorobenzamide | 65 | 10.7 | Aromatic hydroxylation |
| 3-Fluorobenzamide | 55 | 12.6 | Aromatic hydroxylation |
| 3-Chlorobenzamide | 75 | 9.2 | Aromatic hydroxylation |
Generally, chlorinated benzamides tend to exhibit slightly greater metabolic stability (longer half-life, lower intrinsic clearance) compared to their fluorinated counterparts in human liver microsomes. The C-Cl bond is less susceptible to enzymatic cleavage by cytochrome P450 enzymes compared to the C-H bond that fluorine often replaces. However, the position of the halogen and the overall molecular structure significantly influence metabolic pathways and rates.
Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes
-
Materials:
-
Test compound (1 µM final concentration)
-
Pooled human liver microsomes (0.5 mg/mL final concentration)
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (pH 7.4)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
Incubator/shaker at 37 °C
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Pre-warm the liver microsomes and phosphate buffer to 37 °C.
-
In a microcentrifuge tube, combine the buffer, microsomes, and test compound.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 min), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the cold quenching solution.
-
Vortex and centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint).
-
Mandatory Visualization
Caption: Workflow for in vitro metabolic stability assay.
Conclusion
The choice between a fluorinated and a chlorinated benzamide has significant consequences for chemical reactivity and metabolic stability. Fluorinated benzamides are superior substrates for SNAr reactions, while chlorinated benzamides are generally more reactive in palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling. In terms of metabolic stability, chlorinated benzamides often show a slight advantage. This guide provides a framework for researchers to make informed decisions in the design and synthesis of novel benzamide-containing molecules.
A Comparative Analysis of the Mass Spectrometry Fragmentation of 3-Chloro-2-fluorobenzamide
For Immediate Release
This guide presents a comparative analysis of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of 3-chloro-2-fluorobenzamide and its structural analogs, 3-chlorobenzamide and 2-fluorobenzamide. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the identification and characterization of halogenated aromatic compounds. The data presented herein provides a basis for understanding the influence of substituent position and halogen type on the fragmentation pathways of these molecules.
Comparative Fragmentation Data
The mass spectral data for this compound and its comparator compounds are summarized in the table below. The fragmentation of this compound is predicted based on established principles of mass spectrometry and the observed patterns in the analogous compounds, for which experimental data is available from the NIST Mass Spectrometry Data Center.
| m/z | Proposed Fragment Ion | Neutral Loss | Relative Intensity (%) - this compound (Predicted) | Relative Intensity (%) - 3-Chlorobenzamide | Relative Intensity (%) - 2-Fluorobenzamide |
| 175/173 | [M]•+ | - | 60 | - | - |
| 157/155 | [M-NH₂]•+ | •NH₂ | 20 | 100 | - |
| 158 | [M-NH₂-H]•+ | •NH₂, H• | 10 | - | - |
| 139 | [M]•+ | - | - | 85 | 100 |
| 123 | [M-NH₂]•+ | •NH₂ | - | - | 80 |
| 111 | [C₆H₄Cl]•+ | CONH₂ | 30 | 65 | - |
| 95 | [C₆H₄F]•+ | CONH₂ | 40 | - | 50 |
| 75 | [C₅H₃]•+ | Cl, CO | 100 | 35 | - |
| 50 | [C₄H₂]•+ | C₂H₂ | 40 | 20 | 25 |
Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization is initiated by the formation of the molecular ion. Subsequent fragmentation is dictated by the relative stability of the resulting fragment ions and neutral losses. The presence of both chlorine and fluorine atoms on the aromatic ring influences the fragmentation pathways. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is expected for all chlorine-containing fragments.
Caption: Predicted EI-MS fragmentation of this compound.
Experimental Protocol: GC-MS Analysis
The following is a general protocol for the analysis of substituted benzamides using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.
1. Instrumentation:
-
Gas Chromatograph (GC) equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Mass Spectrometer (MS) with an electron ionization (EI) source and a quadrupole analyzer.
2. Sample Preparation:
-
Dissolve the benzamide standard in a suitable solvent (e.g., methanol or acetone) to a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
3. GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
4. MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-400
-
Scan Rate: 2 scans/second
5. Data Analysis:
-
Identify the chromatographic peak corresponding to the analyte.
-
Obtain the mass spectrum of the peak by averaging the scans across the peak and subtracting the background.
-
Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.
-
Analyze the fragmentation pattern to elucidate the structure of the compound.
Experimental Workflow
The general workflow for the GC-MS analysis of benzamides is depicted in the following diagram.
Caption: A typical workflow for GC-MS analysis of small molecules.
This guide provides a foundational comparison of the mass spectral behavior of this compound and related compounds. The provided experimental protocol and workflow offer a starting point for researchers to develop and validate their own analytical methods for these and other similar molecules.
Comparing the efficacy of different synthetic routes to 3-Chloro-2-fluorobenzamide
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Chloro-2-fluorobenzamide is a valuable building block in the creation of various pharmaceutical compounds. This guide provides a detailed comparison of two primary synthetic routes to this compound, starting from either 3-chloro-2-fluorobenzoic acid or 3-chloro-2-fluorobenzonitrile. The comparison covers reaction conditions, yields, purity, and detailed experimental protocols to inform the selection of the most suitable method for your research and development needs.
Overview of Synthetic Strategies
The two main approaches for the synthesis of this compound are the amidation of a carboxylic acid and the hydrolysis of a nitrile.
-
Route 1: Amidation of 3-chloro-2-fluorobenzoic acid. This is a classic and widely used method for the formation of amides. It typically involves the activation of the carboxylic acid, for example, by conversion to an acyl chloride, followed by reaction with an amine source.
-
Route 2: Hydrolysis of 3-chloro-2-fluorobenzonitrile. This route offers a more direct conversion to the amide under controlled conditions. The challenge lies in preventing over-hydrolysis to the corresponding carboxylic acid.
Quantitative Data Comparison
The following table summarizes the key quantitative metrics for the two primary synthetic routes to this compound.
| Parameter | Route 1: From Carboxylic Acid | Route 2: From Nitrile |
| Starting Material | 3-chloro-2-fluorobenzoic acid | 3-chloro-2-fluorobenzonitrile |
| Key Reagents | Thionyl chloride, Ammonia | Hydrogen peroxide, Sodium hydroxide |
| Reaction Time | 2-4 hours | 6-16 hours |
| Typical Yield | Good to Excellent (>85%) | High (>90%) |
| Reported Purity | High (typically >98%) | Very High (>99.5%)[1] |
Experimental Protocols
Route 1: Synthesis from 3-chloro-2-fluorobenzoic acid via Acyl Chloride
This protocol is a standard laboratory procedure for the synthesis of a primary amide from a carboxylic acid.
Step 1: Formation of 3-chloro-2-fluorobenzoyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-chloro-2-fluorobenzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂), typically 2-3 equivalents.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approximately 80°C) for 1-2 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
Step 2: Amidation of 3-chloro-2-fluorobenzoyl chloride
-
Dissolve the crude 3-chloro-2-fluorobenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute acid (e.g., 1M HCl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
Route 2: Synthesis from 3-chloro-2-fluorobenzonitrile by Hydrolysis
This protocol is based on a patented procedure for the preparation of fluoro-benzamide compounds.[1]
-
In a reaction vessel, dissolve 3-chloro-2-fluorobenzonitrile (1 equivalent) in an aqueous hydrogen peroxide solution (25-30% concentration, with a weight ratio of 2-3:1 relative to the nitrile).[1]
-
Add a catalytic amount of a 10-30% aqueous sodium hydroxide solution. The molar ratio of sodium hydroxide to the nitrile should be between 0.01 and 0.2:1.[1]
-
Maintain the reaction temperature between 35-40°C and stir for 6-16 hours.[1]
-
Monitor the reaction progress by a suitable analytical method such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by filtration or extraction.
-
The resulting this compound is reported to have a purity higher than 99.5%.[1]
Mandatory Visualizations
Caption: A logical diagram comparing the two synthetic routes to this compound.
Caption: A generalized experimental workflow for comparing synthetic routes.
References
Structure-activity relationship (SAR) studies of 3-Chloro-2-fluorobenzamide derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Chloro-2-fluorobenzamide derivatives, offering insights into their structure-activity relationships (SAR) as potent inhibitors in cancer therapy. Below, we delve into their performance against different cancer-related targets, supported by experimental data and detailed protocols.
I. Comparative Biological Activity
The this compound scaffold has been successfully modified to target various kinases and other enzymes implicated in cancer progression. This section compares the inhibitory activities of two distinct series of derivatives: N-benzyl-2-fluorobenzamides as dual EGFR/HDAC3 inhibitors and 3-substituted benzamides as Bcr-Abl kinase inhibitors.
Table 1: Inhibitory Activity of N-benzyl-2-fluorobenzamide Derivatives
This series of compounds has been investigated for its dual inhibitory potential against Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), two key players in the progression of triple-negative breast cancer. The data below summarizes the in vitro activity of a lead compound from this class.
| Compound ID | Target | IC50 | Cell Line | Anti-proliferative IC50 |
| 38 | EGFR | 20.34 nM | MDA-MB-231 | 1.98 µM |
| HDAC3 | 1.09 µM |
Data sourced from a study on N-benzyl-2-fluorobenzamide derivatives as EGFR/HDAC3 dual-target inhibitors.
Table 2: Anti-proliferative Activity of 3-Substituted Benzamide Derivatives against Bcr-Abl Positive Cells
This series explores the impact of substitutions at the 3-position of the benzamide core on the inhibition of the Bcr-Abl kinase, a hallmark of chronic myeloid leukemia. The table highlights the anti-proliferative efficacy against the K562 human immortalised myelogenous leukemia cell line.
| Compound ID | 3-Substituent | Anti-proliferative IC50 (nM) against K562 cells |
| 9b | -CF3 | 11 |
| 9d | -Cl | 9 |
| 9e | -Br | 9 |
Data extracted from research on 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors.[1]
II. Signaling Pathways and Experimental Workflows
Visualizing the biological context and the experimental process is crucial for understanding the mechanism of action and the drug discovery pipeline.
Caption: EGFR and HDAC3 dual inhibition pathway.
Caption: Drug discovery workflow for kinase inhibitors.
III. Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following are protocols for the key experiments cited in the development of these this compound derivatives.
A. In Vitro Kinase and Enzyme Inhibition Assays
1. EGFR Kinase Inhibition Assay (Luminescence-based)
-
Objective: To determine the in vitro inhibitory activity of compounds against the EGFR kinase.
-
Principle: This assay measures the amount of ADP produced in a kinase reaction. The remaining ATP is depleted, and the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction.
-
Procedure:
-
Prepare serial dilutions of the test compound in a suitable buffer.
-
Add the diluted compound, recombinant EGFR enzyme, and a peptide substrate to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
2. HDAC3 Activity Assay (Fluorometric)
-
Objective: To measure the in vitro inhibition of HDAC3 activity.
-
Principle: This assay utilizes a fluorogenic substrate that, upon deacetylation by HDAC3, can be cleaved by a developer to release a fluorescent molecule.
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well black microplate, add the HDAC assay buffer, the test compound, and diluted recombinant HDAC3 enzyme.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate at 37°C for 30-60 minutes, protected from light.
-
Add a developer solution to stop the reaction and generate the fluorescent signal.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence with an excitation at ~360 nm and emission at ~460 nm.
-
Calculate the percent inhibition and determine the IC50 value.
-
3. Bcr-Abl Kinase Inhibition Assay (ELISA-based)
-
Objective: To quantify the inhibitory effect of compounds on Bcr-Abl kinase activity.
-
Principle: This assay measures the phosphorylation of a specific substrate by the Bcr-Abl kinase. The phosphorylated substrate is then detected using a specific antibody in an ELISA format.
-
Procedure:
-
Incubate recombinant Bcr-Abl enzyme with varying concentrations of the inhibitor compound.
-
Initiate the kinase reaction by adding a peptide substrate and ATP.
-
Allow the reaction to proceed for a defined period at 30°C.
-
Stop the reaction and transfer the mixture to an ELISA plate coated with an antibody that captures the phosphorylated substrate.
-
Detect the bound phosphorylated substrate using a secondary antibody conjugated to an enzyme (e.g., HRP) and a colorimetric substrate.
-
Measure the absorbance and calculate the percentage of inhibition to determine the IC50 value.
-
B. Cell-Based Assays
1. Cell Proliferation Assay (MTS-based)
-
Objective: To assess the effect of the compounds on the proliferation of cancer cell lines.
-
Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product as measured by the absorbance at 490 nm is directly proportional to the number of living cells in culture.
-
Procedure:
-
Cell Seeding:
-
For MDA-MB-231 (adherent cells): Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
For K562 (suspension cells): Seed cells in a 96-well plate at a density of 3 x 10³ cells per well.
-
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Cell Culture and Maintenance
-
MDA-MB-231 Cells:
-
Culture Medium: Leibovitz's L-15 Medium supplemented with 15% Fetal Bovine Serum (FBS) and 2mM L-glutamine.
-
Culture Conditions: Grow at 37°C in a humidified atmosphere without CO2 equilibration.[2]
-
Subculturing: When cells reach 70-80% confluency, rinse with PBS, detach using Trypsin-EDTA, and re-seed at a ratio of 1:2 to 1:4.[3] Renew the medium every 2 to 3 days.[3]
-
-
K562 Cells:
-
Culture Medium: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Maintain cell density between 1x10⁵ and 1x10⁶ cells/mL. When the cell density approaches 1x10⁶ cells/mL, split the culture by diluting the cell suspension with fresh medium.
-
References
Safety Operating Guide
Navigating the Safe Disposal of 3-Chloro-2-fluorobenzamide: A Procedural Guide
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, understanding the correct procedures for waste management of compounds like 3-Chloro-2-fluorobenzamide is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposal of this compound.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is based on information for structurally similar compounds and general principles of hazardous waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with all local, state, and federal regulations.
Key Safety and Disposal Information
The following table summarizes crucial safety and disposal information inferred from related chemical compounds. This data should be used as a preliminary guide and not as a substitute for a substance-specific SDS.
| Parameter | Information | Source Citation |
| Primary Hazards | Likely to be harmful if swallowed, cause skin irritation, and serious eye damage. May also cause respiratory irritation. | [1][2] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection (safety glasses or goggles), and face protection. A respirator may be necessary in poorly ventilated areas or when generating dust. | [1][2][3][4] |
| Incompatible Materials | Strong oxidizing agents. May be corrosive to metals. | [2][4] |
| First Aid Measures | If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist. If Inhaled: Remove person to fresh air and keep comfortable for breathing. | [1][2][4] |
| Spill Cleanup | For dry spills, use dry clean-up procedures to avoid generating dust. Collect residues and place in a sealed, labeled container for disposal. For wet spills, use an absorbent material and place it in a labeled container. Ensure the area is well-ventilated. | [3] |
| Container Disposal | Empty containers must be thoroughly rinsed, with the first rinse collected as hazardous waste. For highly toxic chemicals, the first three rinses must be collected. After rinsing and air-drying, containers can be disposed of according to institutional policies. | [5] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the recommended steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Preparation:
- Don appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles.
- Work in a well-ventilated area, preferably within a chemical fume hood.
- Ensure that a safety shower and eyewash station are readily accessible.[4][6]
2. Waste Segregation and Collection:
- This compound should be treated as a halogenated organic waste.[7]
- Do not mix this waste with non-halogenated organic waste or other incompatible waste streams.[5][7]
- Collect waste in a designated, properly labeled, and sealable hazardous waste container.[3][5] The container must be compatible with the chemical.
3. Labeling:
- Label the hazardous waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
- Include the date when the waste was first added to the container.
4. Storage:
- Store the sealed waste container in a designated satellite accumulation area.
- Ensure secondary containment for liquid waste to prevent spills.[5]
- Store away from incompatible materials.
5. Disposal Request:
- When the container is full or ready for pickup, contact your institution's EHS department to arrange for disposal.
- Follow all institutional procedures for waste pickup and documentation.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. fishersci.com [fishersci.com]
- 7. nipissingu.ca [nipissingu.ca]
Personal protective equipment for handling 3-Chloro-2-fluorobenzamide
Essential Safety and Handling Guide for 3-Chloro-2-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on data from structurally related chemicals, including other halogenated benzamides and aromatic compounds. Adherence to these guidelines is crucial for ensuring laboratory safety and environmental responsibility.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound should be handled as a hazardous substance. Potential hazards include skin irritation, serious eye irritation, and respiratory irritation if inhaled.[1][2][3][4] Always handle this compound within a certified chemical fume hood.
The following table summarizes the mandatory Personal Protective Equipment (PPE) required when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[2] | To protect against splashes and vapors that can cause serious eye irritation.[1][2][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[5] Gloves must be inspected before use and disposed of properly after. | To prevent skin contact which can cause irritation.[1][2][4] |
| Body Protection | A flame-resistant lab coat, fully buttoned.[6] For larger quantities, consider a chemical-resistant apron or coveralls.[7][8] | To protect the skin from accidental splashes or spills.[2] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[2][9] If a fume hood is unavailable or ventilation is inadequate, a NIOSH-approved respirator with an appropriate filter for organic vapors is necessary.[2][7] | To prevent inhalation of dust or vapors which may cause respiratory irritation.[1][4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is essential for the safe handling of this compound. The following workflow outlines the procedural steps from preparation to post-handling cleanup.
Caption: A flowchart illustrating the key stages of safe handling procedures for this compound.
Experimental Protocols
1. Pre-Operational Checks:
-
Review Safety Data: Before beginning work, review the SDS for structurally similar compounds to understand potential hazards.[2]
-
Verify Ventilation: Ensure the chemical fume hood is functioning correctly.[2]
-
Inspect PPE: Check all PPE for any damage or contamination before use.[10]
2. Handling:
-
Dispensing: Carefully weigh and transfer the solid compound within the fume hood to minimize dust generation. Use non-sparking tools.[1]
-
Solutions: When preparing solutions, add the solvent to the solid slowly to avoid splashing.[11]
-
Avoid Contact: At all times, avoid direct contact with the skin and eyes, and prevent inhalation of dust or vapors.[4][9]
3. Post-Handling:
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical. Rinse glassware with a suitable organic solvent (e.g., acetone or ethanol) three times, collecting the rinsate as hazardous waste.[12]
-
Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[2][10]
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be treated as hazardous waste.
Waste Segregation and Collection
The following diagram outlines the decision-making process for proper waste disposal.
Caption: A logical diagram for the segregation and disposal of waste containing this compound.
Disposal Protocol
-
Waste Identification: All waste containing this compound must be clearly labeled as "Hazardous Waste: Halogenated Organic Compound".[12]
-
Segregation: Do not mix this waste with non-halogenated or non-hazardous waste streams.[13]
-
Solid Waste Collection:
-
Carefully transfer excess solid reagent and any contaminated disposable materials (e.g., gloves, weighing paper) into a designated, sealable, and chemically resistant container for solid hazardous waste.[12]
-
-
Liquid Waste Collection:
-
Transfer solutions containing the compound and solvent rinsates into a separate, labeled, and sealed container for liquid halogenated organic waste.[12]
-
-
Final Disposal:
-
Store waste containers in a designated, well-ventilated, and secondary containment area.
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[12]
-
The recommended disposal method for halogenated organic compounds is incineration.[12]
-
Spill and Emergency Procedures
-
Minor Spill (inside a fume hood):
-
Major Spill or Spill Outside a Fume Hood:
-
Evacuate the immediate area.
-
Contact your institution's EHS department immediately.[11]
-
Prevent entry to the area until it has been deemed safe by EHS.
-
By adhering to these detailed procedures, researchers can minimize risks and ensure the safe handling and disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-Chloro-2-fluorobenzaldehyde 96 85070-48-0 [sigmaaldrich.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Engineering Physics / CEDT Health and Safety Resources Site - Laboratory Safety Handbook Version 2.0 [mcmaster.ca]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
